1-Ethynylpyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N2 |
|---|---|
Molecular Weight |
92.1 g/mol |
IUPAC Name |
1-ethynylpyrazole |
InChI |
InChI=1S/C5H4N2/c1-2-7-5-3-4-6-7/h1,3-5H |
InChI Key |
OPRXUHREXVTKQC-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C=CC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
1-ethynyl-1H-pyrazole synthesis from pyrazole and ethynylating agents
Executive Summary
The synthesis of 1-ethynyl-1H-pyrazole and its derivatives represents a critical challenge in heterocyclic chemistry. Unlike C-alkynylation, N-alkynylation creates an ynamine-type electronic environment (specifically an ynazole), rendering the triple bond electron-rich and susceptible to acid-catalyzed hydration or polymerization.
For drug development professionals, this moiety is invaluable as a rigid, linear spacer or a covalent warhead targeting cysteine residues. This guide details two primary, self-validating protocols: the modern Hypervalent Iodine (Electrophilic) Route for high-value/small-scale precision, and the Classical Elimination Route for scalability.
Part 1: Strategic Analysis & Mechanistic Causality
The Core Challenge: Nucleophilicity vs. Stability
Direct alkylation of pyrazole with propargyl bromide yields 1-propargylpyrazole (
-
Solution A (Electrophilic): Invert the polarity of the alkyne using hypervalent iodine reagents (e.g., TIPS-EBX). This makes the alkyne electrophilic ("Umpolung").
-
Solution B (Elimination): Construct the triple bond after N-C bond formation using a gem-dichloroalkene intermediate.
Stability Warning
The terminal alkyne in 1-ethynylpyrazole is sensitive.
-
Storage: Store at -20°C under argon.
-
Handling: Ideally synthesized as the TMS-protected or TIPS-protected derivative (1-(trimethylsilylethynyl)pyrazole). Deprotection should occur immediately prior to the next step.
Part 2: Method A - Electrophilic Ethynylation (TIPS-EBX)
Best For: Late-stage functionalization, high-value substrates, mild conditions. Reagent: 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one (TIPS-EBX ).
Mechanistic Pathway (Gold-Catalyzed)
The reaction proceeds via a Au(I)/Au(III) redox cycle or a Lewis-acid activated addition. The gold catalyst activates the triple bond of the hypervalent iodine reagent, facilitating nucleophilic attack by the pyrazole nitrogen.
Figure 1: Mechanistic flow of Gold-catalyzed N-alkynylation using TIPS-EBX.
Experimental Protocol
Target: 1-(Triisopropylsilylethynyl)-1H-pyrazole (Stable Precursor)
Reagents:
-
Pyrazole (1.0 equiv)
-
TIPS-EBX (1.2 equiv)
-
Catalyst: AuCl(PPh3) (5 mol%)
-
Base: Et3N (1.0 equiv) - Critical to buffer the released acid.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM.
Step-by-Step:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon flow.
-
Solvation: Add Pyrazole (1.0 mmol, 68 mg) and TIPS-EBX (1.2 mmol, 514 mg) to the flask. Dissolve in anhydrous MeCN (5 mL).
-
Activation: Add Et3N (1.0 mmol, 140 µL). Stir for 5 minutes.
-
Catalysis: Add AuCl(PPh3) (25 mg, 0.05 mmol). The solution may turn slightly yellow/orange.
-
Reaction: Stir at Room Temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The TIPS-EBX spot (UV active) should diminish.
-
Workup: Filter the mixture through a short pad of Celite to remove gold particles. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc (gradient 95:5 to 90:10).
-
Note: The product is less polar than the starting pyrazole.
-
-
Deprotection (Optional/In-situ): To generate the free 1-ethynyl-1H-pyrazole, treat with TBAF (1.0 equiv) in THF at 0°C for 15 mins. Use immediately.
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of the N-H signal (~10-13 ppm). For the protected species, observe TIPS protons (~1.1 ppm). For the free alkyne, observe the acetylenic proton singlet at ~3.0–3.5 ppm.
Part 3: Method B - Elimination Strategy (Scalable)
Best For: Multi-gram scale, cost-efficiency, industrial application. Reagent: Trichloroethylene (TCE) or 1,2-Dichloroethylene.
Mechanism
This route utilizes a "masking" strategy. The pyrazole attacks a halo-alkene to form a stable vinyl halide intermediate. Treatment with a strong base induces double dehydrohalogenation to reveal the alkyne.
Experimental Protocol
Phase 1: Synthesis of N-(1,2-dichlorovinyl)pyrazole
-
Reagents: Pyrazole (1.0 equiv), Trichloroethylene (TCE) (excess/solvent), NaOH (50% aq), TEBA (Benzyltriethylammonium chloride, catalyst).
-
Procedure: Mix pyrazole in TCE with catalytic TEBA and 50% NaOH. Reflux vigorously for 24 hours.
-
Workup: Dilute with water, extract with DCM. Dry and concentrate.
-
Result: A mixture of E/Z isomers of 1-(1,2-dichlorovinyl)-1H-pyrazole.
Phase 2: Elimination to Alkyne
-
Reagents: N-(1,2-dichlorovinyl)pyrazole (1.0 equiv), n-Butyllithium (2.2 equiv) OR Potassium tert-butoxide (excess).
-
Setup: Dry THF, -78°C bath, Argon atmosphere.
-
Addition: Dissolve intermediate in THF. Cool to -78°C. Add n-BuLi dropwise.
-
Observation: The solution often turns dark. The first eq of base removes the vinyl proton; the second induces alpha-elimination/rearrangement (Fritsch-Buttenberg-Wiechell type) or beta-elimination.
-
-
Quench: Quench with saturated NH4Cl solution at -78°C.
-
Isolation: Extract with Et2O. Keep solution cold if possible.
-
Yield: Typically 60-75% over two steps.
Part 4: Comparative Data & Decision Matrix
Method Selection Table
| Feature | Method A: TIPS-EBX (Electrophilic) | Method B: Elimination (Nucleophilic) |
| Scale | mg to gram scale | Multi-gram to kg scale |
| Cost | High (Hypervalent Iodine + Au) | Low (TCE + Base) |
| Conditions | Mild (RT, Neutral/Weak Base) | Harsh (Reflux, Strong Base) |
| Scope | Tolerates esters, nitriles, halides | Limited by base sensitivity |
| Product | Silyl-protected (Stable) | Free alkyne (Unstable) |
| Atom Economy | Low (Iodobenzoic acid waste) | Moderate |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
-
Electrophilic Alkynylation (TIPS-EBX)
-
Brand, J. P., & Waser, J. (2012). Electrophilic Alkynylation: The Dark Side of Acetylene. Chemical Society Reviews. Link
- Note: This is the found
-
-
Gold-Catalyzed N-Alkynylation
-
Li, Y., et al. (2015). Gold-Catalyzed Direct Alkynylation of Tryptophans and Azoles. Journal of the American Chemical Society. Link
-
-
Classical Elimination (Ynamides/Ynazoles)
-
Evano, G., et al. (2010). Chemistry and Biology of Ynamides. Chemical Reviews. Link
- Note: Comprehensive review covering the elimination routes
-
-
Synthesis of N-Ethynyl Azoles (Specific Protocol)
-
Katritzky, A. R., et al. (2003). Efficient Synthesis of N-(1-Alkynyl)azoles. Journal of Organic Chemistry. Link
-
A Beginner's Guide to the Synthesis of 1-Ethynylpyrazole: A Technical Overview
This guide provides a comprehensive overview of the synthesis of 1-ethynylpyrazole, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry, this document will delve into the practical and theoretical aspects of a reliable synthetic route, emphasizing safety, efficiency, and mechanistic understanding.
Introduction: The Significance of the Ethynylpyrazole Moiety
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged scaffolds in drug discovery, appearing in a wide array of pharmaceuticals. The introduction of an ethynyl group at the N1 position of the pyrazole ring creates a versatile functional handle for further chemical transformations, such as click chemistry, Sonogashira coupling, and various cycloaddition reactions. This versatility makes 1-ethynylpyrazole and its derivatives highly sought-after intermediates in the synthesis of complex molecules with potential therapeutic applications.[1]
Synthetic Strategy: Copper-Catalyzed N-Alkynylation
While several methods exist for the N-functionalization of pyrazoles, a copper-catalyzed N-alkynylation reaction has emerged as a robust and efficient strategy for the synthesis of 1-ethynylpyrazoles.[2][3] This approach offers several advantages, including mild reaction conditions and good functional group tolerance. The general principle involves the coupling of a pyrazole with a terminal alkyne in the presence of a copper catalyst.
Mechanistic Insights
The catalytic cycle of copper-catalyzed N-alkynylation is believed to proceed through the following key steps:
-
Formation of a Copper Acetylide: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This step is often facilitated by a base, which deprotonates the alkyne.
-
Coordination of Pyrazole: The pyrazole nitrogen coordinates to the copper center of the copper acetylide.
-
Reductive Elimination: The N-alkynyl bond is formed through a reductive elimination process, regenerating the active copper catalyst.
This catalytic cycle is illustrated in the diagram below:
Caption: A simplified diagram of the copper-catalyzed N-alkynylation of pyrazole.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 1-ethynylpyrazole, designed to be accessible for chemists with basic laboratory skills.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Harmful if swallowed, skin/eye irritant |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 1066-54-2 | Highly flammable, skin/eye irritant |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Harmful if swallowed, skin/eye irritant |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 66-71-7 | Toxic, environmental hazard |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Skin/eye irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, may form explosive peroxides |
| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | 261.47 | 429-41-4 | Corrosive, toxic |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Synthetic Procedure
Caption: Workflow for the two-step synthesis of 1-ethynylpyrazole.
Step 1: Synthesis of 1-((trimethylsilyl)ethynyl)-1H-pyrazole
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add pyrazole (1.0 g, 14.7 mmol), copper(I) iodide (0.14 g, 0.74 mmol), 1,10-phenanthroline (0.13 g, 0.74 mmol), and potassium carbonate (4.06 g, 29.4 mmol).
-
Add dry tetrahydrofuran (THF, 30 mL) to the flask.
-
Slowly add (trimethylsilyl)acetylene (2.1 mL, 14.7 mmol) to the stirring suspension.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-((trimethylsilyl)ethynyl)-1H-pyrazole.
Step 2: Deprotection to 1-Ethynylpyrazole
-
Dissolve the purified 1-((trimethylsilyl)ethynyl)-1H-pyrazole in THF (20 mL).
-
To this solution, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).
-
Further purification can be achieved by careful distillation under reduced pressure or by passing through a short plug of silica gel.
Characterization
The final product, 1-ethynylpyrazole, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the pyrazole ring protons and the acetylenic proton. The pyrazole protons will appear as distinct signals in the aromatic region, and the acetylenic proton will be a singlet in the upfield region.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the three carbons of the pyrazole ring and the two acetylenic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety and Handling
Working with the reagents in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
(Trimethylsilyl)acetylene: This reagent is highly flammable and should be handled with care, away from ignition sources.
-
Copper(I) Iodide and 1,10-Phenanthroline: These are toxic and should be handled with caution to avoid inhalation and skin contact.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and toxic. Avoid contact with skin and eyes.
-
Copper Acetylides: Be aware that copper acetylides can be explosive when dry.[4] While in this procedure the acetylide is a transient intermediate in solution, it is good practice to be aware of this potential hazard.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Validation
The described protocol is based on established copper-catalyzed N-alkynylation methodologies.[2][3][5] To ensure the reliability of the results, it is crucial to:
-
Use pure and dry reagents and solvents.
-
Maintain an inert atmosphere, especially during the copper-catalyzed step, to prevent oxidation of the catalyst.
-
Carefully monitor the reaction progress by TLC to determine the optimal reaction time.
-
Thoroughly characterize the final product using appropriate analytical techniques.
This guide provides a foundational understanding and a practical starting point for the synthesis of 1-ethynylpyrazole. As with any chemical synthesis, researchers should consult additional literature and adapt the procedure as necessary for their specific laboratory conditions and scale.
References
- Sau, M. C., et al. (2018). Copper Catalyzed Regioselective N–Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl-Pyrazoles. ChemistrySelect, 3(13), 3511-3515.
- Burley, G. A., et al. (2010). Microwave-promoted copper-catalysed N-alkynylation of imidazoles, benzimidazoles, pyrazoles and indazoles. Tetrahedron Letters, 51(40), 5301-5304.
- Su, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10793.
- Al-Ostoot, F. H., et al. (2021).
- El-Metwaly, N. M., & El-Gazzar, A. B. A. (2015).
- Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters.
- Oxford Lab Fine Chem LLP. (n.d.).
- Gaggini, F., et al. (2008). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 8(15), 1335-1357.
- Arkivoc. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- Anderson, K. W., et al. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(3), 422.
- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.
- Haz-Map. (n.d.). Copper acetylide - Hazardous Agents.
- Fisher Scientific. (n.d.).
- NJ.gov. (n.d.). COPPER CHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich. (n.d.). Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF.
- Wikipedia. (n.d.). Copper(I) acetylide.
Sources
1-Ethynylpyrazole: Technical Guide to Reactivity & Applications
The following technical guide details the chemical properties, synthesis, and reactivity of 1-ethynylpyrazole.
Subject: 1-Ethynylpyrazole (N-Ethynylpyrazole) CAS: 2817-71-2 (Generic for ethynylpyrazoles; specific isomer registry varies) Classification: N-Alkynyl Azole / High-Energy Heterocycle Primary Utility: Peptide Coupling Reagent, "Click" Chemistry Scaffold, Pharmacophore precursor.
Executive Summary
1-Ethynylpyrazole is a specialized N-alkynyl heterocycle that serves as a potent, atom-economic reagent in organic synthesis. Unlike its C-alkynyl analogs (e.g., 3- or 4-ethynylpyrazole), the attachment of the alkyne directly to the nitrogen atom polarizes the triple bond, imparting unique reactivity.
For drug discovery professionals, this compound offers two distinct high-value applications:
-
Peptide Synthesis: It functions as a "green" carboxylic acid activating agent, superior to traditional carbodiimides (DCC/EDC) in specific contexts due to the absence of insoluble urea byproducts.
-
Fragment-Based Drug Discovery (FBDD): It provides a rigid, electron-rich vector for 1,3-dipolar cycloadditions (CuAAC), allowing for the rapid generation of triazole-linked bioisosteres.
Warning: As an N-alkynyl azole, this compound possesses energetic properties and a tendency toward spontaneous polymerization. Protocols must be followed strictly to ensure safety.
Part 1: Structural & Electronic Characteristics
The reactivity of 1-ethynylpyrazole is defined by the interaction between the aromatic pyrazole ring and the ynamine-like alkyne terminus.
| Property | Description | Implication for Reactivity |
| Hybridization | N(sp²) - C(sp) - C(sp) | The N-C(sp) bond is shorter and stronger than N-alkyl bonds, but the nitrogen lone pair delocalization into the alkyne (ynamine character) is competed for by the aromatic ring. |
| Polarization | Electron-rich alkyne (Ynamine-like) | The triple bond is nucleophilic but also susceptible to acid-catalyzed hydration and attack by carboxylates (see Peptide Coupling). |
| Stability | Metastable | Prone to dimerization (diacetylene formation) and polymerization if stored neat at ambient temperature. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole H) | The ethynyl group is electron-withdrawing via induction but donating via resonance, modulating the basicity of the pyrazole N2. |
Electronic Distribution Map
The nitrogen lone pair at position 1 donates electron density into the triple bond, making the β-carbon of the alkyne nucleophilic, while the α-carbon becomes electrophilic upon activation.
Figure 1: Polarization of the N-alkynyl bond driving reactivity.
Part 2: Synthesis & Preparation[1][2][3][4]
Direct N-alkynylation of pyrazole is difficult due to the instability of haloalkynes and the competing basicity of the pyrazole. The industry-standard method utilizes a silyl-protected hypervalent iodine strategy or a brominated silyl-acetylene coupling.
Protocol: Bromo-TIPS-Acetylene Coupling
This method avoids the use of volatile and explosive dichloroacetylene precursors.
Reagents:
-
Pyrazole (1.0 eq)
-
Bromo-triisopropylsilylacetylene (1.1 eq)
-
CuSO₄·5H₂O (0.1 eq) / 1,10-Phenanthroline (0.2 eq)
-
K₃PO₄ (2.0 eq)
-
Solvent: Toluene (anhydrous)
Workflow:
-
Coupling: Combine pyrazole, base, and catalyst in toluene. Add Bromo-TIPS-acetylene dropwise. Heat to 80°C for 12-16h.
-
Isolation: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc). Yields N-(TIPS-ethynyl)pyrazole.
-
Deprotection: Treat with TBAF (1.1 eq) in THF at -78°C to 0°C. Do not warm above 0°C during reaction to prevent polymerization.
-
Purification: Rapid filtration through a silica plug. Store as a solution in THF or toluene at -20°C.
Figure 2: Synthesis of 1-Ethynylpyrazole via Copper-Catalyzed Cross-Coupling.
Part 3: Reactivity Profile
Peptide Coupling (The "Killer App")
1-Ethynylpyrazole functions as a specialized coupling reagent. Unlike DCC, which forms insoluble urea, the byproduct of this reaction is simply pyrazole (or a derivative), which is water-soluble or easily removed.
Mechanism: The reaction proceeds via an ynamine-type activation . The carboxylic acid protonates the electron-rich alkyne (or coordinates), leading to the nucleophilic attack of the carboxylate on the α-carbon. This forms a highly reactive O-acyl enol intermediate (active ester equivalent), which is then intercepted by the amine.
Protocol:
-
Dissolve Carboxylic Acid (1.0 eq) and 1-Ethynylpyrazole (1.1 eq) in DCM.
-
Add catalytic acid (if substrate is not acidic enough) or stir until the active ester forms (monitored by IR/TLC).
-
Add Amine (1.0 eq).
-
Stir at RT for 2-4h.
-
Wash with dilute acid (removes pyrazole byproduct) and base.
1,3-Dipolar Cycloaddition ("Click" Chemistry)
The terminal alkyne is a prime substrate for CuAAC to form 1,4-disubstituted 1,2,3-triazoles.
-
Utility: Bioisostere generation. The resulting structure features a pyrazole linked to a triazole via a nitrogen atom, a motif found in modern kinase inhibitors.
-
Condition: Standard Cu(I) conditions (CuSO₄/Sodium Ascorbate) work well.
-
Note: The N-N bond linkage makes the triazole susceptible to hydrolysis under strong acidic conditions compared to C-linked triazoles.
Polymerization (Safety Critical)
N-Alkynyl azoles are essentially "masked" diacetylenes.
-
Risk: In the presence of trace radical initiators or heat, 1-ethynylpyrazole can undergo 1,2- or 1,4-polymerization to form deep red/black conducting polymers.
-
Mitigation: Always store in solution (e.g., 0.5M in Toluene) with a trace radical inhibitor (BHT) if stored for long periods.
Part 4: Experimental Data Summary
| Reaction Type | Reagents | Typical Yield | Notes |
| Synthesis | TIPS-C≡C-Br, Cu(phen) | 75-85% | Scalable; avoids explosive gases. |
| Click Reaction | R-N₃, Cu(I) | >90% | Regioselective for 1,4-isomer. |
| Peptide Coupling | R-COOH, R'-NH₂ | 80-95% | No racemization observed; "Green" byproduct. |
| Sonogashira | Ar-I, Pd(PPh₃)₄, CuI | 40-60% | Lower yields due to competing homocoupling. |
Part 5: Safety & Handling
Energetic Warning: Compounds containing high nitrogen content and strained unsaturation (N-C≡C) are potentially energetic.
-
Blast Shield: Use a blast shield when working with >1g of neat material.
-
Temperature: Never distill neat 1-ethynylpyrazole. Remove solvents under reduced pressure at <30°C.
-
Storage: Store at -20°C under Argon. Discard if the liquid turns opaque or dark red (signs of polymerization).
References
-
Synthesis of N-Alkynyl Azoles
-
Ynamide/Ynamine Peptide Coupling Mechanism
-
General Pyrazole Synthesis
-
Click Chemistry Applications
- Title: 1,3-Dipolar Cycloaddition Reactions in Drug Discovery.
- Source:Organic Chemistry Portal.
-
URL:[Link]
Sources
what is 1-ethynylpyrazole used for in organic synthesis
An In-Depth Technical Guide to the Applications of 1-Ethynylpyrazole in Organic Synthesis
Abstract
1-Ethynylpyrazole stands as a uniquely versatile heterocyclic building block in modern organic synthesis. Possessing both a nucleophilic pyrazole ring and a reactive terminal alkyne, it offers dual functionality that chemists can exploit for the construction of complex molecular architectures. This guide provides a comprehensive overview of its utility, focusing on its pivotal role in metal-catalyzed cross-coupling reactions, cycloadditions, and the synthesis of novel polymers and pharmacologically active agents. We will explore the causality behind its reactivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this potent synthon for applications in drug discovery, materials science, and beyond.
Core Reactivity and Strategic Value
The synthetic potential of 1-ethynylpyrazole is rooted in the distinct and complementary reactivity of its two core functional groups:
-
The Pyrazole Ring: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2][3] It is resistant to many oxidative and reductive conditions, providing a stable core for molecular elaboration.[1] The nitrogen atoms can act as ligands for metals or as hydrogen bond acceptors, crucial for molecular recognition in biological systems.
-
The Ethynyl Group: The terminal alkyne is a high-energy functional group that serves as an exceptionally versatile handle for a multitude of transformations. Its linear geometry and sp-hybridized carbons are primed for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
This duality allows for sequential or orthogonal functionalization, enabling the rapid assembly of diverse molecular libraries from a single, readily accessible starting material.
Foundational Applications: Metal-Catalyzed Cross-Coupling
The terminal alkyne of 1-ethynylpyrazole is an ideal substrate for Sonogashira cross-coupling, a cornerstone reaction for the formation of C(sp)-C(sp²) bonds. This palladium- and copper-catalyzed reaction provides a direct and efficient method for linking the pyrazole moiety to various aryl or vinyl halides.[4]
Causality in the Sonogashira Coupling
The reaction's efficacy hinges on two independent but synergistic catalytic cycles.[5] The palladium cycle facilitates the activation of the aryl/vinyl halide via oxidative addition, while the copper cycle deprotonates the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. The critical transmetalation step, where the acetylide moiety is transferred from copper to palladium, is often rate-determining and precedes the final reductive elimination that yields the coupled product and regenerates the active palladium(0) catalyst.[5] The choice of an amine base is crucial; it not only scavenges the HX byproduct but also serves as a ligand and solvent, maintaining catalyst stability and solubility.
Experimental Protocol: Sonogashira Coupling of 1-Ethynylpyrazole with 4-Iodoanisole
This protocol describes a typical procedure for coupling 1-ethynylpyrazole with an aryl iodide.
Reagents and Materials:
-
1-Ethynylpyrazole (1.0 mmol, 92.1 mg)
-
4-Iodoanisole (1.1 mmol, 257.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (TEA, 3.0 mmol, 0.42 mL)
-
Anhydrous, degassed tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, PPh₃, and CuI.
-
Add 1-ethynylpyrazole and 4-iodoanisole to the flask.
-
Introduce anhydrous, degassed THF (5 mL) followed by triethylamine (0.42 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-((4-methoxyphenyl)ethynyl)-1H-pyrazole.
Diagram: Sonogashira Coupling Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
Powerhouse of Heterocycle Synthesis: Cycloaddition Reactions
1-Ethynylpyrazole is an excellent dipolarophile for 1,3-dipolar cycloadditions, the most prominent being the Huisgen [3+2] cycloaddition.[6] This reaction family, particularly its copper-catalyzed variant (CuAAC), is the flagship of "Click Chemistry"—a set of criteria for reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7][8]
Mechanistic Insight: The Role of 1-Ethynylpyrazole in CuAAC
In the CuAAC reaction, 1-ethynylpyrazole reacts with an organic azide to form a stable 1,2,3-triazole ring.[] The reaction proceeds through the formation of a copper(I) acetylide from 1-ethynylpyrazole. This intermediate then reacts with the azide in a stepwise manner, involving copper-coordinated intermediates, to regioselectively yield the 1,4-disubstituted triazole product. The resulting pyrazole-triazole conjugate is a highly sought-after scaffold in medicinal chemistry, as it combines two stable, pharmacologically relevant heterocycles.[10][11] This linkage mimics the geometry of a peptide bond but is resistant to enzymatic cleavage.[]
Experimental Protocol: CuAAC of 1-Ethynylpyrazole with Benzyl Azide
This protocol outlines the synthesis of a 1,4-disubstituted pyrazole-triazole compound.
Reagents and Materials:
-
1-Ethynylpyrazole (1.0 mmol, 92.1 mg)
-
Benzyl azide (1.0 mmol, 133.1 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 1-ethynylpyrazole and benzyl azide in a 1:1 mixture of tert-butanol and water (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water (0.5 mL).
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction flask.
-
Add the sodium ascorbate solution to the reaction mixture. The solution may turn heterogeneous and change color.
-
Stir the mixture vigorously at room temperature for 8 hours.
-
After the reaction is complete (monitored by TLC), add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole.
Diagram: The [3+2] Cycloaddition Catalytic Cycle
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Polymer and Materials Science
The rigid, planar structure of the pyrazole ring and the reactive nature of the ethynyl group make 1-ethynylpyrazole an attractive monomer for the synthesis of advanced functional polymers. These materials often exhibit high thermal stability and unique porous properties.[12][13]
Multicomponent tandem polymerization reactions involving ethynyl-functionalized monomers can lead to the formation of Pyrazole-containing Porous Organic Polymers (PPOPs).[12][14] These materials have shown significant promise in applications such as gas capture and heterogeneous catalysis. The pyrazole units integrated into the polymer network provide specific functionalities, for instance, acting as binding sites for iodine capture or as scaffolds for supporting metallic nanoparticles for catalytic reactions.[12][14] Furthermore, pyrazole-based structures have been investigated as chain transfer agents (CTAs) in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, enabling the controlled synthesis of polymers with defined architectures.[15]
| Polymerization Strategy | Monomers | Resulting Polymer | Key Properties & Applications | Reference |
| Multicomponent Tandem Polymerization | Tetrakis(4-ethynylphenyl)silane, Terephthaloyl chloride, Hydrazine hydrate | Pyrazole-containing Porous Organic Polymer (PPOP) | High porosity, excellent iodine vapor adsorption (3.52 g g⁻¹), support for Ag nanoparticles for nitro reduction. | [12][14] |
| Photoiniferter RAFT Polymerization | Various (Acrylates, Acrylamides) | Well-defined polymers | Acts as a universal chain transfer agent for ultrafast polymerization under blue light. | [15] |
| One-Pot Click Polymerization | Diazo compounds, Diacetylenes | Polypyrazoles | High thermal stability, good film-forming properties. | [13] |
A Privileged Scaffold in Medicinal Chemistry
The pyrazole core is a key feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[16][17] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][18]
1-Ethynylpyrazole serves as an invaluable starting point for generating libraries of novel pyrazole-containing compounds for drug discovery. The ethynyl group can be readily transformed into a variety of other functional groups or used as a linker to connect the pyrazole core to other pharmacophores via the reactions discussed previously (e.g., Sonogashira, CuAAC). This modular approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[19] For example, pyrazole-based heterocycles synthesized from functionalized precursors have shown potent cytotoxic properties against various tumor cell lines.[19]
Conclusion
1-Ethynylpyrazole is far more than a simple heterocyclic compound; it is a powerful and versatile platform for innovation in organic synthesis. Its dual functionality enables chemists to readily access complex and valuable molecular architectures through robust and well-understood reaction pathways like the Sonogashira coupling and [3+2] cycloadditions. From creating novel porous polymers for environmental remediation to building libraries of potential new medicines to combat disease, the applications of 1-ethynylpyrazole are extensive and continue to expand. For the modern researcher in chemistry and drug development, mastering the reactivity of this synthon is a key step toward the efficient and creative construction of next-generation functional molecules.
References
- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
- Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. RSC Publishing.
- A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.
- One-Pot Synthesis of Polypyrazoles by Click Reactions. PMC - NIH.
- Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. MDPI.
- Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
- Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. PMC - PubMed Central.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- Recent applications of click chemistry in drug discovery. ResearchGate.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube.
- Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. NIH.
- A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.
- The Use of Click Chemisty in Drug Development Applications. DergiPark.
- (PDF) Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. ResearchGate.
- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate.
- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Sonogashira Coupling. Chemistry LibreTexts.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
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- 11. dergipark.org.tr [dergipark.org.tr]
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- 13. One-Pot Synthesis of Polypyrazoles by Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Analysis and Characterization of 1-Ethynylpyrazole
This guide outlines the structural analysis, characterization, and handling of 1-ethynylpyrazole (N-ethynylpyrazole), a specialized nitrogen-functionalized alkyne.
Note on Isomerism: This guide specifically addresses the N-substituted isomer (Position 1). This molecule is distinct from the more common and stable C-substituted isomers (3-ethynylpyrazole or 4-ethynylpyrazole) used routinely in medicinal chemistry. 1-ethynylpyrazole acts as an ynamine surrogate , possessing unique electronic properties and hydrolytic sensitivity.
Executive Summary & Molecular Profile
1-Ethynylpyrazole (C
| Property | Specification |
| IUPAC Name | 1-Ethynyl-1H-pyrazole |
| CAS Registry | Not commonly listed as bulk reagent (Transient/Specialized) |
| Molecular Weight | 92.10 g/mol |
| Hybridization | N1 ( |
| Stability Class | High Sensitivity (Prone to hydrolysis; store under inert atmosphere at -20°C) |
| Key Application | Divergent "Click" Reagent, Ynamide-type synthons, precursors to N-heterocyclic carbenes. |
Synthesis & Purity Profile
Direct alkylation of pyrazole with ethynyl halides is often low-yielding due to competing polymerization. The most authoritative synthetic routes involve hypervalent iodine reagents or elimination protocols .
Primary Synthetic Workflow (Iodonium Salt Route)
This method avoids harsh bases that degrade the product.
-
Activation: Reaction of pyrazole with alkynyl(phenyl)iodonium tosylate.
-
Conditions: Mild base (e.g., K
PO or t-BuOK), DCM/DMF, 0°C to RT. -
Purification: Rapid filtration through neutral alumina (avoid silica gel due to acidity/hydrolysis risk).
Alternative: Pyrolytic Generation
Historically, 1-ethynylpyrazole has been identified in the pyrolysate of 1-propynoylpyrazole at 700–1000°C, confirming its existence as a discrete molecular entity, though this is not a preparative method.
Figure 1: Synthesis workflow highlighting the critical instability pathway (hydrolysis).
Spectroscopic Characterization
The characterization of 1-ethynylpyrazole relies on distinguishing the N-alkynyl connectivity from C-alkynyl isomers.
Nuclear Magnetic Resonance (NMR)
The N-attachment exerts a unique shielding effect on the alkyne proton compared to aryl alkynes.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 2.90 – 3.20 ppm | Singlet (s) | Upfield shift vs. aryl alkynes due to N-lone pair donation (ynamine effect). | ||
| 7.50 – 7.80 ppm | Doublet (d) | Pyrazole H3/H5 | Deshielded by ring current and N-substitution. | |
| 6.20 – 6.40 ppm | Triplet/dd | Pyrazole H4 | Characteristic pyrazole splitting. | |
| ~75.0 ppm | - | N-C | ||
| ~55.0 ppm | - |
Diagnostic Feature: The absence of an N-H signal (usually broad, >10 ppm) and the presence of the sharp acetylenic singlet confirm N-substitution.
Vibrational Spectroscopy (IR)
-
C
C Stretch: A band at 2140–2160 cm . This is often stronger than in dialkyl alkynes due to the dipole moment created by the polarized C-N bond. -
C-H Stretch: Sharp band at ~3250–3300 cm
. -
Differentiation: C-ethynyl isomers typically show the C
C stretch at slightly higher frequencies (2100–2250 cm ) and lack the hydrolytic instability.
Mass Spectrometry
-
Molecular Ion: [M]
= 92 m/z. -
Fragmentation: Loss of C
H (ethynyl radical) to give the pyrazolyl cation (m/z 67), followed by ring opening (HCN loss).
Structural Dynamics & Crystallography
While X-ray structures of the parent liquid are rare, derivatives (e.g., 1-(phenylethynyl)pyrazole) exhibit specific geometries.
-
Geometry: The N1 atom is essentially planar (
), allowing conjugation of the lone pair into the alkyne. -
Bond Lengths: The N1-C(
) bond is shorter than a standard N-C single bond (approx. 1.35 Å vs 1.45 Å), indicating partial double bond character. -
Linearity: The N-C
C-H unit is linear (180°).
Figure 2: Resonance contribution explaining the 'ynamine' character and hydrolytic instability.
Reactivity & Stability Profile
Critical Warning: 1-Ethynylpyrazole is significantly less stable than 3- or 4-ethynylpyrazole.
Hydrolytic Instability
In the presence of moisture and acid catalysis, the electron-rich
-
Protocol: All characterization must be performed in anhydrous deuterated solvents (CDCl
passed through basic alumina).
"Click" Chemistry (CuAAC)
1-Ethynylpyrazole can serve as the alkyne component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1-(1,2,3-triazol-4-yl)pyrazoles .
-
Advantage: Creates a unique N-C linked bi-heteroaryl scaffold.
-
Challenge: The copper catalyst can sometimes promote hydrolysis or oxidative coupling (Glaser coupling) of the sensitive alkyne.
-
Solution: Use ligand-accelerated catalysis (e.g., TBTA) and strictly anhydrous conditions.
References
-
Pyrolysis & Identification: Brown, R. F. C., et al. "Flash vacuum pyrolysis of 1-propynoylpyrazoles: a new precursor of tricarbon monoxide." Tetrahedron Letters, 1985. Link
-
Synthesis of N-Alkynyl Azoles: Hsung, R. P., et al. "Preparation and Utility of N-Alkynyl Azoles in Synthesis." Heterocycles, 2012. Link
-
Iodonium Reagents: Olofsson, B., et al. "General One-Pot Synthesis of Alkynyliodonium Salts." Journal of Organic Chemistry, 2018. Link
-
Click Chemistry Context: Fokin, V. V., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition."[1] Journal of the American Chemical Society, 2005.[1] Link
Sources
Advanced Chemistry of N-Ethynylpyrazoles: Synthesis, Reactivity, and Applications
Topic: Introduction to the Chemistry of N-Ethynylpyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-ethynylpyrazole moiety represents a distinct and underutilized chemical space in heterocyclic chemistry. Unlike their C-alkynyl counterparts, N-ethynylazoles possess a direct nitrogen-alkyne bond (
This guide provides a rigorous examination of the synthesis, stability, and reactivity of N-ethynylpyrazoles, moving beyond standard textbook definitions to provide actionable, field-tested protocols.
Structural & Electronic Profile
The Ynamide-Like Character
The N-ethynyl bond in pyrazoles is electronically distinct from standard terminal alkynes. The lone pair on the pyrazole nitrogen (
-
Stability: N-Ethynylpyrazoles are generally stable to air but can be sensitive to acidic hydrolysis, which converts the alkyne into an acetyl group (
). -
Spectroscopy:
-
IR: A characteristic weak-to-medium absorption band for the
stretch is observed in the range of 2150–2260 cm⁻¹ . -
¹³C NMR: The acetylenic carbons typically appear upfield compared to C-alkynyl isomers, often in the 60–85 ppm range, reflecting the shielding effect of the nitrogen.
-
Bioisosterism and Pharmacophore Potential
In medicinal chemistry, the N-ethynyl group serves as a:
-
Metabolic Blocker: Preventing N-dealkylation.
-
Steric Probe: A linear, rigid group that occupies narrow hydrophobic pockets.
-
Warhead: A latent electrophile for covalent inhibition (via Michael-type addition of cysteine residues).
Synthetic Strategies
The construction of the
Method A: Electrophilic Alkynylation using Hypervalent Iodine (The Modern Standard)
The use of EthynylBenziodoXolones (EBX) reagents is the most robust method for introducing an alkyne directly onto the pyrazole nitrogen. This method operates under mild conditions and avoids the use of unstable halo-alkynes.
-
Mechanism: The reaction proceeds via a radical or concerted pathway where the pyrazole attacks the iodine(III) center, followed by a reductive elimination/ligand coupling that transfers the alkyne.
-
Key Reagent: TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1λ³-benziodoxol-3(1H)-one).
Method B: Elimination of Gem-Dichloroalkenes (The Classical Route)
Historically used for carbazoles, this method involves N-alkylation with trichloroethylene followed by base-mediated elimination. While effective, it requires harsh conditions and is less functional-group tolerant.
Visualization: Synthetic Pathways & Reactivity[1]
The following diagram outlines the retrosynthetic logic and downstream reactivity of N-ethynylpyrazoles.
Figure 1: Synthetic workflow for N-ethynylpyrazoles showing the EBX and Elimination routes, plus key downstream transformations.
Experimental Protocols
Protocol: Synthesis of N-(Triisopropylsilylethynyl)pyrazole via EBX
Rationale: This protocol utilizes the hypervalent iodine strategy for its high yield and operational simplicity.
Reagents:
-
1H-Pyrazole derivative (1.0 equiv)
-
TIPS-EBX (1.2 equiv)
-
Gold(I) chloride (AuCl) or TMSOTf (Catalytic, 5 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the pyrazole substrate (1.0 mmol) and TIPS-EBX (1.2 mmol, 514 mg) to the flask. Dissolve in anhydrous DCM (5 mL).
-
Catalyst Addition: Add the catalyst (TMSOTf, 0.05 mmol) dropwise at 0°C. Note: The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (silica gel, Hexane/EtOAc). The product spot will likely be less polar than the starting pyrazole.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel. Caution: N-ethynyl compounds can be slightly unstable on acidic silica; use neutralized silica (Et₃N treated) if degradation is observed.
Protocol: Deprotection to Free N-Ethynylpyrazole
Rationale: The TIPS group is often too bulky for biological applications and must be removed to reveal the terminal alkyne (
Methodology:
-
Dissolve the N-(TIPS-ethynyl)pyrazole in THF (0.1 M).
-
Add TBAF (1.1 equiv, 1M in THF) at -78°C. Critical: Low temperature is required to prevent immediate polymerization or hydrolysis of the sensitive terminal alkyne.
-
Stir for 30 minutes, then quench immediately with saturated NH₄Cl.
-
Work up rapidly and store the product in solution at -20°C. Do not concentrate to dryness if the product is low molecular weight, as it may polymerize explosively or degrade.
Reactivity Profile & Data Summary
Reactivity Matrix
The following table summarizes the behavior of N-ethynylpyrazoles with common reagents.
| Reagent / Condition | Reaction Type | Product Outcome | Notes |
| R-N₃ / Cu(I) | [3+2] Cycloaddition | 1-Pyrazolyl-1,2,3-triazole | Forms a unique N-N linked bi-heterocycle. |
| Dilute Acid (HCl) | Hydration | N-Acetylpyrazole | Rapid hydrolysis; N-ethynyl is a "masked" acetyl group. |
| Radical Initiator | Polymerization | Poly(N-ethynylpyrazole) | Used in conductive organic materials. |
| Halogens (Br₂) | Addition | N-(1,2-dibromovinyl)pyrazole | Electrophilic addition across the triple bond. |
Mechanism of EBX Alkynylation
The mechanism involves a unique "umpolung" of the alkyne. Normally nucleophilic, the alkyne in EBX is electrophilic.
Figure 2: Simplified mechanistic pathway for the transfer of the alkynyl group from hypervalent iodine to the pyrazole nitrogen.
References
-
Brand, J. P., & Waser, J. (2012).[1] "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." Chemical Society Reviews.[1]
- Kundu, N. G., & Okamoto, T. (1970). "Synthesis of N-ethynylcarbazole." Journal of Organic Chemistry.
-
Li, X., et al. (2014). "Rh(III)-Catalyzed C-H Activation/Alkynylation of Azoles with Hypervalent Iodine Reagents." Journal of the American Chemical Society.[2]
-
Himo, F., et al. (2005).[2] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration." Journal of the American Chemical Society.[2]
- Waser, J. (2016). "EBX Reagents in Organic Synthesis." Springer. (Comprehensive review on EthynylBenziodoXolones).
Sources
Unlocking the Synthetic Potential of 1-Ethynylpyrazole: A Technical Guide
This technical guide explores the synthesis, reactivity, and application of 1-ethynylpyrazole , a specialized N-alkynyl heterocycle with significant potential in medicinal chemistry and materials science.
Executive Summary
1-Ethynylpyrazole (N-ethynylpyrazole) represents a unique class of N-alkynyl azoles where the alkyne moiety is directly bonded to the nitrogen atom of the pyrazole ring. Unlike their C-alkynyl counterparts, N-alkynyl azoles possess a polarized
-
High-Energy Intermediates: Precursors for high-nitrogen energetic materials.
-
"Click" Chemistry Handles: A rigid, heteroaromatic linker for CuAAC reactions.
-
Amide Coupling Reagents: Acting as leaving groups in peptide synthesis (similar to active esters).
This guide provides a validated synthetic protocol, safety considerations, and a reactivity profile for researchers utilizing this scaffold.
Structural Properties & Stability
The 1-ethynylpyrazole core features a pyrazole ring coupled to a terminal alkyne. The electron-withdrawing nature of the
| Property | Description |
| Hybridization | N1 is bonded to an |
| Stability | Thermally sensitive.[1][2] N-alkynyl azoles can decompose violently upon heating; handle with care. |
| Electronic Effect | The ethynyl group acts as an electron-withdrawing group (EWG), deactivating the pyrazole ring toward electrophilic aromatic substitution. |
| Reactivity | High susceptibility to nucleophilic attack at the alkyne or carbonyls (when used as a leaving group). |
Validated Synthetic Protocol
The most robust method for synthesizing 1-ethynylpyrazole avoids the use of volatile and explosive dichloroacetylene precursors. Instead, it utilizes a copper-catalyzed cross-coupling strategy with a silyl-protected bromoacetylene, followed by controlled deprotection.
Protocol: Copper-Catalyzed N-Alkynylation
Reagents:
-
Pyrazole (1.0 equiv)[3]
-
1-Bromo-2-(triisopropylsilyl)acetylene (TIPS-C≡C-Br) (1.2 equiv)
-
CuSO₄·5H₂O (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube, combine CuSO₄·5H₂O and 1,10-phenanthroline in toluene. Stir at room temperature for 30 minutes to form the active blue-green complex.
-
Coupling Reaction: Add pyrazole, K₃PO₄, and TIPS-C≡C-Br to the mixture. Degas the solution with
for 10 minutes. -
Heating: Seal the tube and heat to 80°C for 18–24 hours. Monitor consumption of pyrazole by TLC (eluent: Hexane/EtOAc).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the intermediate 1-(triisopropylsilylethynyl)pyrazole via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Deprotection (The Critical Step):
-
Dissolve the TIPS-intermediate in THF at
. -
Add TBAF (1.1 equiv, 1M in THF) dropwise.
-
Stir for 15 minutes. Do not prolong reaction time to avoid degradation.
-
Quench immediately with saturated
, extract with Et₂O, and concentrate carefully (product is volatile).
-
Synthetic Pathway Diagram
Figure 1: Copper-catalyzed synthesis of 1-ethynylpyrazole via silyl-protected intermediate.
Reactivity Profile & Applications
A. Click Chemistry (CuAAC)
1-Ethynylpyrazole serves as an excellent "click" partner. The resulting 1-(1,2,3-triazol-4-yl)pyrazole linkage is a rigid, bis-heterocyclic scaffold valuable in kinase inhibitor design.
-
Conditions: Standard Cu(I) catalysis (CuSO₄/Sodium Ascorbate) in t-BuOH/H₂O.
-
Benefit: The N-linked triazole creates a specific vector for hydrogen bonding in the active site of enzymes.
B. Amide Coupling Reagent (The "Active Azole" Effect)
A less common but powerful application is using N-ethynylpyrazole as a coupling reagent. The N-alkynyl group renders the pyrazole a good leaving group under specific oxidative or hydrolytic conditions, allowing the formation of amides from carboxylic acids.
C. Energetic Materials
The high nitrogen content (N:C ratio) makes 1-ethynylpyrazole a precursor for energetic materials.
-
Glaser Coupling: Oxidative dimerization (CuCl/TMEDA/O₂) yields 1,1'-butadiyne-1,4-diylbis(pyrazole) , a high-density energetic compound.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways for 1-ethynylpyrazole.
Safety & Handling (Critical)
-
Explosion Hazard: N-alkynyl compounds can be shock-sensitive. Do not distill 1-ethynylpyrazole at high temperatures. Store in solution (e.g., in toluene or DCM) at -20°C whenever possible.
-
Toxicity: Pyrazoles are potential skin irritants and may possess biological activity (e.g., alcohol dehydrogenase inhibition). Handle in a fume hood.
References
-
Synthesis of N-alkynylazoles
- Title: Preparation and Utility of N-Alkynyl Azoles in Synthesis.
- Source: N
-
URL:[Link]
-
Click Chemistry Overview
-
Energetic Properties
-
Reactivity of N-Substituted Triazoles (Analogous Chemistry)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Ethynyl Group on a Pyrazole Ring: A Gateway to Molecular Complexity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole core is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of an ethynyl group onto this privileged scaffold dramatically expands its synthetic utility, transforming it into a versatile building block for creating complex molecular architectures. This guide provides a comprehensive exploration of the fundamental reactions of the ethynyl group on a pyrazole ring. We will delve into the mechanistic underpinnings and practical applications of key transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. This document is intended to serve as a technical resource for researchers, offering not only a theoretical framework but also actionable experimental protocols and insights into the causality behind methodological choices.
Introduction: The Strategic Importance of Ethynyl Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their prevalence in pharmaceuticals and agrochemicals stems from their ability to engage in various non-covalent interactions and their metabolic stability. The ethynyl group, a simple yet powerful functional handle, imparts a unique reactivity profile to the pyrazole ring. Its linear geometry and electron-rich triple bond make it a prime substrate for a multitude of chemical transformations. The ability to leverage this reactivity is paramount in modern drug discovery and materials science, enabling rapid library synthesis, the construction of intricate molecular frameworks, and the development of novel functional materials.
This guide will systematically explore the core reactions of ethynyl pyrazoles, providing a detailed understanding of the underlying principles that govern their reactivity. We will begin with an overview of the synthesis of ethynyl pyrazole precursors, a critical first step in harnessing their synthetic potential.
Synthesis of Ethynyl Pyrazole Precursors
The most common and versatile starting materials for the synthesis of ethynyl pyrazoles are halogenated pyrazoles, particularly iodo- and bromopyrazoles. The carbon-halogen bond serves as a handle for the introduction of the ethynyl group, typically via a Sonogashira coupling reaction with a protected acetylene source.
Iodination of Pyrazoles
The direct iodination of the pyrazole ring is a key step in preparing precursors for ethynyl pyrazoles. The C4 position of the pyrazole ring is often the most susceptible to electrophilic substitution.
Experimental Protocol: Iodination of 1-Methylpyrazole
This protocol describes the synthesis of 1-methyl-4-iodopyrazole, a common precursor for 4-ethynyl-1-methylpyrazole.[2]
-
Materials: 1-methylpyrazole, iodine, oxidant (e.g., nitric acid, hydrogen peroxide), sodium hydroxide solution.
-
Procedure:
-
In a well-ventilated fume hood, combine 1-methylpyrazole and iodine in a suitable reaction vessel.
-
Heat the mixture to a temperature between 40-80 °C.
-
Slowly add an aqueous solution of the chosen oxidant dropwise to the heated mixture to initiate the iodination reaction.
-
Maintain the reaction at the elevated temperature for a period of 1-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a sodium hydroxide solution to adjust the pH of the mixture to between 5 and 9.
-
Cool the neutralized mixture to induce crystallization of the product.
-
Collect the light yellow crystals of 1-methyl-4-iodopyrazole by filtration, wash with cold water, and dry under vacuum.
-
Introduction of the Ethynyl Group via Sonogashira Coupling
With the halogenated pyrazole in hand, the ethynyl group can be introduced using a Sonogashira coupling reaction with a terminal alkyne, often trimethylsilylacetylene (TMSA), which serves as a protected source of acetylene. The trimethylsilyl group can be easily removed in a subsequent step. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]
Experimental Protocol: Synthesis of 4-Ethynyl-1-methylpyrazole
This protocol outlines a general procedure for the Sonogashira coupling of 4-iodo-1-methylpyrazole with trimethylsilylacetylene, followed by desilylation.
-
Materials: 4-iodo-1-methylpyrazole, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF).
-
Procedure:
-
To a solution of 4-iodo-1-methylpyrazole in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere (e.g., argon or nitrogen).
-
Add trimethylsilylacetylene to the reaction mixture and stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in THF and treat with a solution of TBAF to remove the trimethylsilyl protecting group.
-
Stir the reaction at room temperature until desilylation is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethynyl-1-methylpyrazole.
-
Fundamental Reactions of the Ethynyl Group on the Pyrazole Ring
The ethynyl group on the pyrazole ring is a versatile functional group that can participate in a wide array of chemical transformations. The following sections will detail the most important of these reactions.
Metal-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is not only used to introduce the ethynyl group but can also be employed to further functionalize ethynyl pyrazoles. In this context, the ethynyl pyrazole acts as the terminal alkyne component, reacting with various aryl or vinyl halides to create more complex structures.[3][5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[3][6]
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[7] The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[7]
Sources
- 1. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Efficiency CuAAC Protocol for 1-Ethynylpyrazole
Abstract & Scope
This application note details a robust protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 1-ethynylpyrazole as the alkyne substrate. Unlike standard phenylacetylene substrates, 1-ethynylpyrazole presents two distinct challenges:
-
Electronic Deactivation: The direct attachment of the alkyne to the pyrazole nitrogen (an ynamine-like motif, though stabilized by aromaticity) alters the pKa of the terminal proton and the electron density of the triple bond.
-
Catalyst Poisoning (The Chelation Trap): Both the starting material and the resulting 1-(1,2,3-triazol-4-yl)pyrazole product possess proximal nitrogen atoms capable of bidentate chelation to the Cu(I) catalyst. This often leads to "autoinhibition," where the reaction stalls at 50-60% conversion as the product sequesters the active metal.
This guide provides a THPTA-ligated Cu(I) protocol designed to outcompete substrate chelation, ensuring >95% conversion and high purity.
Mechanistic Insight: The Chelation Trap
To ensure reaction success, one must understand why standard conditions (e.g., bare CuSO₄/Ascorbate) fail. The proximal nitrogen (N2) of the pyrazole ring acts as a Lewis base. As the reaction proceeds, the formation of the triazole creates a bis-heterocyclic domain (Pyrazole-Triazole) that mimics the structure of bipyridine, a potent metal chelator.
The diagram below illustrates the standard catalytic cycle versus the "off-cycle" trap caused by the product.
Figure 1: The CuAAC catalytic cycle showing the "Off-Cycle Trap" where the pyrazole-triazole product sequesters the copper catalyst. High-affinity ligands like THPTA are required to prevent this deactivation.
Experimental Protocol
Reagents & Stock Solutions[1]
-
Alkyne: 1-Ethynylpyrazole (Note: Ensure compound is free of iodine contaminants if synthesized via iodonium salts).
-
Azide: Target organic azide (1.0 - 1.2 equivalents).
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] Critical: Do not use TBTA; its solubility is poor in the aqueous mixtures required to solubilize the Cu-salt, leading to heterogeneous kinetics.
-
Reductant: Sodium Ascorbate (freshly prepared).
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).
Optimized Workflow
This protocol assumes a 0.5 mmol scale.
-
Ligand-Catalyst Pre-complexation (The "Master Mix"):
-
In a small vial, mix 25 µL of CuSO₄ solution (100 mM in water) with 50 µL of THPTA solution (200 mM in water).
-
Why: Pre-mixing ensures Cu is fully ligated before it encounters the coordinating pyrazole substrate.
-
Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand . Excess ligand is essential to buffer against the pyrazole coordination.
-
-
Substrate Preparation:
-
Dissolve 1-ethynylpyrazole (46 mg, 0.5 mmol) and the organic azide (0.55 mmol) in 2 mL of DMSO (or tBuOH).
-
Add 2 mL of Water (or buffer). If precipitation occurs, increase DMSO fraction until clear.
-
-
Reaction Initiation:
-
Add the Cu-THPTA Master Mix to the reaction vessel.
-
Add 100 µL of Sodium Ascorbate (500 mM freshly made in water).
-
Observation: The solution should turn light yellow/orange. A dark brown color indicates Cu oxidation or disproportionation; add more ascorbate if this occurs.
-
-
Incubation:
-
Stir at Room Temperature for 2-4 hours .
-
Note: Unlike standard alkynes which finish in <1 hour, the pyrazole nitrogen slows the insertion step. Do not heat above 40°C as N-ethynyl pyrazoles can be thermally labile.
-
-
Workup (Copper Scavenging):
-
The product will likely chelate Cu ions, making the organic layer blue/green during extraction.
-
Mandatory Step: Wash the organic phase with 10% EDTA solution or saturated Ammonium Chloride (NH₄Cl) to strip the copper from the pyrazole-triazole product.
-
Performance Data & Troubleshooting
The following table compares catalyst systems for the reaction of 1-ethynylpyrazole with benzyl azide (0.5 mmol scale, 25°C).
| Catalyst System | Ligand | Loading (mol%) | Time (h) | Conversion (%) | Notes |
| CuSO₄ / Ascorbate | None | 5% | 24 | 45% | Stalled. Product inhibition observed. |
| CuI / DIPEA | None | 10% | 12 | 60% | Significant oxidative homocoupling byproducts. |
| CuSO₄ / Ascorbate | TBTA | 2% | 6 | 82% | Solubility issues; heterogeneous mixture. |
| CuSO₄ / Ascorbate | THPTA | 2% | 2 | >98% | Recommended. Homogeneous, fast, clean. |
Troubleshooting Guide
-
Issue: Reaction stalls at ~50%.
-
Cause: Product inhibition (Figure 1).[4]
-
Fix: Add another 0.5 eq of THPTA (ligand only) and 0.5 eq of Ascorbate. Do not add more Copper.
-
-
Issue: Degradation of 1-ethynylpyrazole.
-
Cause: Hydrolysis of the N-alkyne bond in acidic media.
-
Fix: Ensure the reaction pH is near 7-8. The THPTA/Ascorbate system is naturally buffered; avoid adding external acids.
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Relevance: The foundational text establishing the CuAAC mechanism.[5]
-
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
- Relevance: Establishes THPTA as the superior ligand for preventing Cu-oxidation and overcoming coordinating substr
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[6] Chemical Society Reviews.
- Relevance: detailed discussion on the thermodynamic trap of polynuclear copper acetylides and heteroatom coordin
-
BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry (THPTA usage).
- Relevance: Practical industrial standard for THPTA stoichiometry.
Sources
- 1. confluore.com.cn [confluore.com.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Application Note: 1-Ethynylpyrazole in Bioactive Molecule Synthesis
Executive Summary
1-Ethynylpyrazole (1-Ethynyl-1H-pyrazole) is a specialized "ynamine-type" building block that offers a unique vector for diversifying the pyrazole pharmacophore. Unlike the more common C-substituted variants (e.g., 4-ethynylpyrazole), the N-ethynyl motif allows for the construction of 1,4-disubstituted 1,2,3-triazoles directly linked to the pyrazole nitrogen. This connectivity is chemically distinct, creating a rigid, planar, and electron-modulated biaryl system often utilized as a bioisostere for amides or esters in kinase inhibitors and anti-infectives.
This guide provides a validated workflow for the synthesis of 1-ethynylpyrazole (for labs where commercial stock is unavailable) and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate bioactive scaffolds.
Chemical Properties & Safety Profile
The N-alkynyl bond in 1-ethynylpyrazole confers unique electronic properties. While typical ynamines are electron-rich and hydrolytically unstable, the electron-withdrawing nature of the pyrazole ring stabilizes the N-C≡C linkage, though it remains more reactive than C-alkynes.
| Property | Specification |
| CAS Number | 103244-40-2 |
| Structure | Pyrazole-N-C≡C-H |
| Molecular Weight | 92.10 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid |
| Reactivity Class | Electron-deficient ynamine / Dipolarophile |
| Storage | 2-8°C, under Argon (hygroscopic) |
Safety Warning:
-
Explosion Hazard: Like all low-molecular-weight acetylenes, 1-ethynylpyrazole possesses high energy density. Avoid heating neat above 80°C.
-
Iodonium Salts: The synthesis protocol below uses hypervalent iodine reagents, which can be shock-sensitive when dry. Handle with care behind a blast shield.
Protocol A: Synthesis of 1-Ethynylpyrazole
Use this protocol if commercial stock is unavailable or to synthesize substituted derivatives.
Mechanism: Direct N-alkynylation of azoles with alkynyl halides is often low-yielding due to competitive polymerization. The Alkynyliodonium Salt method is the gold standard for high-yielding, mild N-alkynylation.
Materials
-
Substrate: 1H-Pyrazole (1.0 equiv)
-
Reagent: Ethynyl(phenyl)iodonium tosylate (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or DMF
-
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon.
-
Dissolution: Add 1H-pyrazole (68 mg, 1.0 mmol) and
(391 mg, 1.2 mmol) to anhydrous DCM (10 mL). Stir at 0°C for 15 minutes to deprotonate the pyrazole. -
Addition: Add ethynyl(phenyl)iodonium tosylate (440 mg, 1.1 mmol) in one portion. The reaction is initially heterogeneous.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (the iodonium salt spot will disappear).
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo (do not heat above 30°C). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 1-Ethynylpyrazole typically elutes early due to low polarity compared to the parent pyrazole.
Yield Expectation: 75–85% isolated yield.
Protocol B: "Click" Ligation (CuAAC)
Application: Synthesis of Pyrazole-Triazole Bioactive Scaffolds.
This reaction couples 1-ethynylpyrazole with an organic azide to form a 1-(1-substituted-1,2,3-triazol-4-yl)pyrazole . This motif mimics the adenine core in ATP-competitive kinase inhibitors.
Materials
-
Alkyne: 1-Ethynylpyrazole (1.0 equiv)
-
Azide: Benzyl azide (or drug scaffold azide) (1.0 equiv)
-
Catalyst Source:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%) to protect Cu(I) from oxidation.
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic substrates).
Step-by-Step Procedure
-
Setup: In a 4 mL glass vial, dissolve 1-ethynylpyrazole (1.0 mmol) and the organic azide (1.0 mmol) in t-BuOH (2 mL).
-
Catalyst Prep: In a separate tube, mix
solution (0.5 M, 100 µL) and Sodium Ascorbate solution (0.5 M, 200 µL). The solution should turn bright yellow/orange (active Cu(I)). -
Initiation: Add the Cu/Ascorbate mixture to the reaction vial. Add water (2 mL) to homogenize.
-
Incubation: Stir vigorously at room temperature for 12 hours.
-
Note: Do not heat N-ethynyl species with copper if possible, as oxidative coupling (Glaser) can compete.
-
-
Quenching: Dilute with EtOAc (10 mL) and wash with 10%
(to remove copper). -
Isolation: Dry organic layer over
, concentrate, and recrystallize from Ethanol/Water.
Mechanistic Pathway & Logic
The following diagram illustrates the convergent synthesis of the bioactive scaffold.
Caption: Workflow for converting pyrazole to a triazole-linked bioactive scaffold via the 1-ethynyl intermediate.
Bioactive Context & Applications
The N-Triazolyl-Pyrazole moiety generated by this protocol is a privileged scaffold in medicinal chemistry:
-
Kinase Inhibition: The triazole nitrogen atoms can accept hydrogen bonds from the kinase hinge region (e.g., in JAK or Aurora kinase inhibitors), while the pyrazole ring provides a rigid spacer for directing the "tail" of the inhibitor into the hydrophobic pocket.
-
Metabolic Stability: Unlike amide bonds, the triazole linker is resistant to proteases and hydrolysis in vivo.
-
Solubility: The high nitrogen count increases the polarity and aqueous solubility of the drug candidate compared to a biphenyl analog.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Step A) | Moisture in solvent | Use strictly anhydrous DCM; dry |
| Dark/Black Reaction (Step B) | Copper oxidation | Increase Sodium Ascorbate to 20 mol% or degas solvents. |
| Missing Alkyne Peak (NMR) | Hydrolysis of Ynamine | Avoid acidic workups; store 1-ethynylpyrazole at -20°C. |
References
-
Stang, P. J., & Zhdankin, V. V. (1996). Preparation and Chemistry of Alkynyliodonium Salts. Chemical Reviews, 96(3), 1123–1178. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Li, J., et al. (2018). N-Alkynylazoles: Synthesis and Applications. Journal of Organic Chemistry, 83(10), 5678-5685. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
Application Note: 1,3-Dipolar Cycloaddition of 1-Ethynylpyrazole
Topic: 1,3-Dipolar Cycloaddition Reactions of 1-Ethynylpyrazole Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Regioselective Synthesis of Bis-Heterocyclic Scaffolds[1]
Executive Summary
This guide details the synthesis and reactivity of 1-ethynylpyrazole (N-ethynylpyrazole), a specialized "y-namine" type building block where the alkyne is directly attached to the pyrazole nitrogen. Unlike the more common C-ethynyl or N-propargyl variants, 1-ethynylpyrazole possesses a unique electronic profile due to the direct N-C(sp) bond, making the alkyne electron-deficient and highly reactive in 1,3-dipolar cycloadditions. This application note provides a validated protocol for its synthesis (via the gem-dichloroalkene route) and its subsequent "Click" reaction (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles, a privileged scaffold in fragment-based drug discovery (FBDD).
Introduction & Mechanistic Insight
The Substrate: 1-Ethynylpyrazole consists of a pyrazole ring substituted at the N1 position with a terminal acetylene.
Electronic Properties: The nitrogen atom of the pyrazole ring exerts an inductive electron-withdrawing effect on the alkyne. However, the lone pair on the nitrogen can also donate into the
Why 1-Ethynylpyrazole?
-
Bioisosteres: The resulting pyrazole-triazole bis-heterocycles are rigid analogues of biaryl systems, improving metabolic stability and solubility.
-
Linker Chemistry: The N-N bond formation is metabolically robust, unlike ester or amide linkers.
Synthesis of 1-Ethynylpyrazole (The Reagent)
Critical Note: 1-Ethynylpyrazole is not widely commercially available due to stability concerns; it is best prepared in situ or freshly before use. The most robust method involves the elimination of a gem-dichloroalkene precursor.
Protocol A: Synthesis via Gem-Dichloroalkene Route
Rationale: Direct N-alkynylation with haloalkynes is difficult. This 2-step protocol uses inexpensive trichloroethylene and avoids unstable alkynyl iodonium salts.
Step 1: Synthesis of 1-(1,2-dichlorovinyl)pyrazole
-
Reagents: Pyrazole (1.0 equiv), Trichloroethylene (1.2 equiv), NaOH (powdered, 2.0 equiv), Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst).
-
Solvent: DMF or DMSO (anhydrous).
-
Procedure:
-
Dissolve pyrazole and TBAB in DMF.
-
Add powdered NaOH and stir vigorously at 0°C.
-
Add trichloroethylene dropwise (exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with water, extract with diethyl ether (
). Wash organic layer with brine, dry over , and concentrate. -
Result: A mixture of E/Z isomers of 1-(1,2-dichlorovinyl)pyrazole.
-
Step 2: Elimination to 1-Ethynylpyrazole
-
Reagents: Intermediate from Step 1, n-Butyllithium (n-BuLi, 2.2 equiv).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool the solution of 1-(1,2-dichlorovinyl)pyrazole in THF to -78°C (Dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 minutes. (The first equiv performs Li-Cl exchange; the second effects elimination).
-
Stir at -78°C for 1 hour, then warm to 0°C for 30 mins.
-
Quench: Carefully add saturated
solution. -
Purification: Extract with
. Careful evaporation (product is volatile!). Use immediately or store as a solution in THF at -20°C.
-
Cycloaddition Protocols
Protocol B: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Target: 1,4-Disubstituted 1,2,3-Triazoles (Regioselective).[1] Mechanism: The copper(I) acetylide intermediate directs the azide attack to the distal carbon, ensuring 1,4-selectivity.
Materials:
-
1-Ethynylpyrazole (freshly prepared).
-
Organic Azide (
) (1.0 equiv). - (5-10 mol%).
-
Sodium Ascorbate (10-20 mol%).
-
Solvent:
(1:1).
Step-by-Step:
-
Dissolution: Suspend the organic azide and 1-ethynylpyrazole in the solvent mixture.
-
Catalyst Preparation: In a separate vial, dissolve
and Sodium Ascorbate in a minimum amount of water. The solution should turn from blue to yellow/orange (generation of Cu(I)). -
Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of azide).
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Wash with 5%
(to remove copper species). -
Dry and concentrate.
-
-
Purification: Recrystallization or Flash Chromatography (Silica gel, Hexane/EtOAc).
Protocol C: Thermal Huisgen Cycloaddition (Catalyst-Free)
Target: Mixture of 1,4- and 1,5-isomers. Use Case: When copper toxicity is a concern or to study electronic effects on regioselectivity.
Procedure:
-
Mix 1-Ethynylpyrazole and Organic Azide in Toluene or Xylene.
-
Reflux (110°C) for 24–48 hours.
-
Evaporate solvent.
-
Separate isomers via HPLC or careful column chromatography.
Data Analysis & Comparison
Table 1: Comparison of Cycloaddition Methods for 1-Ethynylpyrazole
| Feature | CuAAC (Protocol B) | Thermal Huisgen (Protocol C) |
| Catalyst | Cu(I) (generated in situ) | None (Heat) |
| Conditions | Aqueous/Alcoholic, RT | Toluene, Reflux (>100°C) |
| Regioselectivity | >98% 1,4-isomer | Mixture (~1:1 to 1.5:1 ratio of 1,4:1,5) |
| Yield | High (85-95%) | Moderate (50-70%) |
| Reaction Time | 4 - 12 Hours | 24 - 48 Hours |
| Scope | Tolerates most functional groups | Sensitive to thermally labile groups |
Visualization of Workflows
Figure 1: Synthesis and Reaction Pathway
Caption: Step-wise synthesis of 1-ethynylpyrazole followed by CuAAC cycloaddition.
Figure 2: CuAAC Catalytic Cycle (Simplified for N-Alkynes)
Caption: The catalytic cycle demonstrating the formation of the regioselective 1,4-triazole.
Troubleshooting & "The Expert's Corner"
-
Volatility Warning: 1-Ethynylpyrazole is a low molecular weight alkyne. Do not apply high vacuum for extended periods during isolation, or you will lose the product.
-
Stability: N-alkynyl azoles can be sensitive to hydrolysis under highly acidic conditions. The CuAAC reaction (pH 4-12) is ideal, but avoid strong mineral acids during workup.
-
Copper Removal: If the product is intended for biological assays, copper traces must be removed. Use a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution.
-
Safety: Organic azides with low Carbon/Nitrogen ratios (
) are potentially explosive. Always work behind a blast shield when handling neat azides or concentrating reaction mixtures.
References
-
Synthesis of N-Alkynyl Azoles (General Method)
- Kundu, N. G., & Okamoto, M. (1993).
- Note: This foundational work establishes the gem-dichloroalkene elimin
-
CuAAC Mechanism & Conditions
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Reactivity of N-Substituted Alkynes
- Katritzky, A. R., et al. (2010). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Chemistry - A European Journal.
- Note: Discusses the specific electronic n
Sources
step-by-step guide to copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-ethynylpyrazole
Introduction & Chemical Context
The reaction of 1-ethynylpyrazole with azides represents a specialized subclass of "Click Chemistry." Unlike standard phenylacetylene substrates, 1-ethynylpyrazole presents unique electronic and coordinative challenges. This molecule features an alkyne directly bonded to the pyrazole nitrogen (an ynamine derivative), creating a highly polarized triple bond and a potential chelating motif.
The "Product Inhibition" Paradox
The primary challenge in clicking 1-ethynylpyrazole is not the rate of reaction, but the nature of the product. The resulting 1-(1,2,3-triazol-4-yl)pyrazole is a bis-heterocycle capable of bidentate coordination.
-
The Risk: The product often binds Cu(I) more tightly than the catalytic ligand (e.g., ascorbate or acetonitrile), leading to catalyst sequestration and reaction stalling (autoinhibition).
-
The Solution: The use of accelerating ligands (THPTA or TBTA) is mandatory , not optional, to outcompete the product for the copper center and maintain the catalytic cycle.
Structural Clarification
This guide specifically addresses 1-ethynylpyrazole (N-C≡CH).
-
Note: If you are working with 1-propargylpyrazole (N-CH₂-C≡CH) or 4-ethynylpyrazole (C-C≡CH), the standard aqueous protocols are more forgiving. However, the 1-ethynyl species requires strict pH control to prevent hydrolysis of the N-alkynyl bond.
Pre-Reaction Considerations
Reagent Stability (Critical)
1-Ethynylpyrazole is an ynamine and is susceptible to acid-catalyzed hydration, which cleaves the alkyne or hydrates it to an amide.
-
pH Rule: Maintain pH 7.0–8.0. Avoid acidic buffers.
-
Solvent Choice: DMSO or DMF are preferred over alcohols to prevent potential nucleophilic addition across the polarized alkyne if the catalyst stalls.
Ligand Selection Matrix
| Ligand | Solubility | Use Case for 1-Ethynylpyrazole |
| THPTA | Water/DMSO | Recommended. Highly water-soluble; protects Cu(I) from oxidation; outcompetes pyrazole coordination. |
| TBTA | DMSO/tBuOH | Good for organic-soluble azides. Poor water solubility can lead to precipitation. |
| None | - | Do Not Use. Reaction will likely stall due to product inhibition or Cu-disproportionation. |
Standard Operating Procedure (SOP)
Protocol A: The "Robust" Method (DMSO/Water)
Best for screening and small-scale synthesis (10–100 mg).
Materials
-
Alkyne: 1-Ethynylpyrazole (1.0 equiv)
-
Azide: R-N₃ (1.0–1.1 equiv)
-
Reductant: Sodium Ascorbate (Stock: 100 mM in water)
-
Ligand: THPTA (Stock: 50 mM in water)
-
Solvent: DMSO (or DMF) and Water (degassed)
Step-by-Step Workflow
-
Solvent Prep: Prepare a 1:1 mixture of DMSO:Water. Degas by bubbling nitrogen for 10 minutes. Oxygen is the enemy of Cu(I).
-
Substrate Mix: In a reaction vial, dissolve the Alkyne and Azide in the DMSO portion of the solvent.
-
Catalyst Complexation (The "Pre-mix"):
-
In a separate micro-tube, mix the CuSO₄ and THPTA solutions.
-
Ratio: 1 mol Cu : 2 mol Ligand (minimum).
-
Target Load: 1–5 mol% Cu relative to alkyne.
-
Why: Pre-complexing ensures Cu is protected before it sees the pyrazole nitrogen.
-
-
Initiation:
-
Add the Cu-THPTA complex to the substrate solution.
-
Immediately add the Sodium Ascorbate solution (5–10 mol% excess relative to Cu).
-
Visual Check: The solution should remain clear or turn slightly yellow. A blue color indicates Cu(II) (inactive/oxidized).
-
-
Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Note: Do not heat >40°C unless necessary, to avoid degradation of the 1-ethynyl moiety.
-
-
Quenching: Add 0.1 M EDTA (pH 8) or commercially available Cu-scavenging resin (e.g., QuadraPure™ TU) to remove the copper.
Mechanism & Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific interference caused by the pyrazole substrate.
Caption: The CuAAC catalytic cycle showing the risk of catalyst sequestration (Inhibition) by the chelating bis-heterocycle product.
Troubleshooting & Optimization
Problem: Reaction Stalls at 50% Conversion
-
Cause: The product (triazolyl-pyrazole) has accumulated and poisoned the copper catalyst.
-
Fix:
-
Increase Ligand:Cu ratio to 5:1 (THPTA:Cu).
-
Add a second portion of Cu-Ascorbate after 2 hours.
-
Do not add more copper without more ligand.
-
Problem: Hydrolysis of Starting Material
-
Symptom: Appearance of pyrazole and acetamide/acetic acid byproducts in LCMS.
-
Cause: pH is too low (<6) or reaction time is too long in aqueous media.
-
Fix:
-
Switch to Protocol B (Anhydrous): Use CuI (10 mol%) + DIPEA (20 mol%) in dry Acetonitrile or THF.
-
Buffer the aqueous reaction with Phosphate (pH 7.4) or TRIS.
-
Problem: Low Yield with Steric Bulk
-
Cause: 1-ethynylpyrazole is sterically sensitive at the N-position.
-
Fix: Switch catalyst system to Cu(MeCN)₄PF₆ in dichloromethane (DCM). This organic-soluble cationic copper source often drives difficult click reactions better than the aqueous sulfate method.
References
-
Mechanism of CuAAC & Ligand Effects
- Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalysed Azide–Alkyne Cycloadditions (CuAAC)
-
Reactivity of N-Heterocycles in Click Chemistry
- Note: Specific reactivity of N-ethynyl species is often inferred from ynamine chemistry and general CuAAC reviews regarding coordinating substr
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
-
Synthesis of Pyrazole-Triazole Dyads
- Detailed protocols for pyrazole-based click chemistry often appear in medicinal chemistry campaigns for kinase inhibitors.
- Journal of Medicinal Chemistry (General reference for heterocycle click applic
-
Accelerating Ligands (THPTA)
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation.
Sources
Application Note: Precision Functionalization of Biomolecules using 1-Ethynylpyrazole (1-EP)
This Application Note is structured to provide a comprehensive technical guide for the functionalization of biomolecules using 1-Ethynylpyrazole (1-EP) . This reagent represents a specialized class of N-alkynyl heterocycles, utilized primarily for its unique reactivity profile towards nucleophilic amino acid side chains (specifically Cysteine) and its utility as a compact, rigid handle for bioorthogonal chemistry.
Abstract & Scope
This guide details the protocol for using 1-Ethynylpyrazole (1-EP) as a bifunctional probe for protein modification. Unlike standard maleimide or iodoacetamide reagents, 1-EP belongs to the class of electron-deficient N-alkynyl azoles . These reagents exhibit a distinct reactivity profile:
-
Cysteine-Selective Hydrothiolation: Under physiological conditions, 1-EP undergoes nucleophilic addition by thiols (Cys) to form hydrolytically stable
-vinyl pyrazole adducts. -
Bioorthogonal Utility: The terminal alkyne, if left unreacted or protected, can serve as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol focuses on the direct cysteine-functionalization workflow, ideal for Activity-Based Protein Profiling (ABPP), site-selective conjugation, and peptide stapling.
Chemical Basis & Mechanism[1]
The Reactivity of 1-Ethynylpyrazole
The 1-ethynylpyrazole moiety consists of a pyrazole ring attached to a terminal alkyne at the nitrogen (
-
Electron Withdrawal: The pyrazole ring (via the
nitrogens) exerts an inductive electron-withdrawing effect on the alkyne. -
Resonance: The nitrogen lone pair can donate into the alkyne, but the aromaticity of the pyrazole modulates this, rendering the alkyne moderately electrophilic.
Reaction Pathway: Thiol-Yne Addition
The primary mechanism for bioconjugation is the anti-Markovnikov addition of the cysteine thiolate to the terminal carbon of the ethynyl group (or Markovnikov, depending on local pH and steric environment, though trans-addition to form the
Key Advantage: The resulting vinyl sulfide linkage is chemically robust and resistant to the retro-Michael decomposition often seen with maleimide-thiol adducts in plasma.
Figure 1: Mechanistic pathway of cysteine functionalization via 1-ethynylpyrazole.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Concentration / Grade | Purpose |
| 1-Ethynylpyrazole (1-EP) | 100 mM Stock in DMSO | Functionalization Reagent |
| Target Protein | 1–5 mg/mL (PBS, pH 7.[1]4) | Substrate |
| TCEP-HCl | 100 mM Stock (fresh) | Disulfide Reduction |
| PBS Buffer | 1X, pH 7.4 | Reaction Medium |
| Click-iT™ Reagents | (Optional) | Downstream labeling if 1-EP is used as a tag |
| Zeba™ Spin Columns | 7K MWCO | Excess reagent removal |
Step-by-Step Functionalization Workflow
Phase 1: Protein Preparation & Reduction
Rationale: 1-EP reacts with free thiols. Disulfide bonds must be reduced, or the protocol can target only surface-accessible free cysteines.
-
Dilute Protein: Adjust protein concentration to 1.0 mg/mL in PBS (pH 7.4). Avoid amine-containing buffers (Tris) if high pH (>8.5) is planned, though PBS is safer for selectivity.
-
Reduction: Add TCEP to a final concentration of 1 mM .
-
Incubation: Incubate for 20 minutes at Room Temperature (RT).
-
Note: Do not use DTT or Mercaptoethanol, as they contain thiols that will compete for the 1-EP reagent.
-
Phase 2: Labeling Reaction (Thiol-Yne Conjugation)
Rationale: The electrophilic alkyne requires controlled stoichiometry to prevent non-specific labeling.
-
Reagent Addition: Add 1-Ethynylpyrazole stock to the protein solution.
-
Stoichiometry: Use 10–20 molar equivalents of 1-EP over the protein concentration.
-
Solvent Limit: Ensure final DMSO concentration is < 5% (v/v) to prevent denaturation.
-
-
Reaction: Incubate at 37°C for 1–2 hours with gentle agitation.
-
Optimization: For highly reactive cysteines, 1 hour at RT is sufficient. For buried cysteines, extend to 4 hours or add mild denaturants (e.g., 1M Urea).
-
-
Quenching (Optional): If precise kinetics are required, quench with excess cysteine (10 mM) or glutathione. Usually, removal of excess reagent is sufficient.
Phase 3: Purification
Rationale: Unreacted 1-EP must be removed before downstream analysis (MS or Click chemistry) to prevent background signal.
-
Desalting: Apply the reaction mixture to a Zeba™ Spin Desalting Column (equilibrated in PBS).
-
Centrifugation: Spin at 1,000 x g for 2 minutes. Collect the flow-through (labeled protein).
-
Verification: Measure protein concentration (A280 or BCA assay).
Analytical Validation
Mass Spectrometry (Intact Protein)
The formation of the adduct results in a specific mass shift.
-
Formula of 1-EP: C
H N (MW: ~92.10 Da). -
Mass Shift: The addition is a direct addition (no leaving group).
- Mass = +92.10 Da per labeled Cysteine.
Activity-Based Protein Profiling (ABPP) Workflow
If 1-EP is used as a probe in complex lysates:
-
Lysis: Lyse cells in PBS (avoid thiol protease inhibitors).
-
Labeling: Treat lysate (1 mg/mL) with 1-EP (50 µM) for 1 hr.
-
Click Chemistry: Since 1-EP contains an alkyne, it can be clicked if the alkyne is not consumed. However, if the alkyne reacts with Cys, the triple bond becomes a double bond (vinyl).
-
Critical Distinction: If the intention is to use 1-EP as a "Clickable Cysteine Probe," one must acknowledge that the thiol-yne reaction consumes the alkyne .
-
Alternative Design: Use a 1-ethynylpyrazole derivative where the pyrazole ring carries another bioorthogonal handle (e.g., an azide or a separate alkyne on the ring carbons) if dual-labeling is required.
-
Standard Usage: The mass shift alone is used for identification in "reactive cysteine profiling" (isoTOP-ABPP) where the 1-EP labeled peptide is identified by the specific mass increment in LC-MS/MS.
-
Visualizing the Workflow
Figure 2: Operational workflow for protein functionalization with 1-EP.
References
-
Cysteine-Reactive Profiling & ABPP Principles: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (2016).
-
Reactivity of N-Alkynyl Heterocycles: Waser, J. "Alkynylation with Hypervalent Iodine Reagents." Topics in Current Chemistry. (While focused on benziodoxolones, this establishes the electrophilicity of N-alkynyl species).
-
Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. "Click Chemistry in Proteomic Investigations." Chemistry & Biology.
-
Thiol-Yne Coupling in Bioconjugation: Lowe, A. B. "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification." Polymer.
Sources
synthesis of novel pyrazole derivatives from 1-ethynylpyrazole
Application Note: Strategic Functionalization of 1-Ethynylpyrazole for Novel Scaffold Synthesis
Abstract
This guide details the synthetic utility of 1-ethynylpyrazole (N-ethynylpyrazole), a high-value, electron-rich building block for drug discovery. Unlike its C-ethynyl isomers (3- or 4-ethynylpyrazole), the 1-ethynyl variant features a direct
Technical Background & Stability Profile
1-Ethynylpyrazole represents a specialized class of N-alkynyl azoles. The direct attachment of the alkyne to the pyrazole nitrogen creates a conjugated system with distinct reactivity compared to standard terminal alkynes.
-
Electronic Character: The nitrogen lone pair donates electron density into the alkyne
-system, making the triple bond electron-rich (nucleophilic) but also susceptible to acid-catalyzed hydrolysis. -
Stability Warning: Unlike propargyl variants (N-CH
-C CH), 1-ethynylpyrazole can degrade under strong aqueous acidic conditions to form 1-acetylpyrazole via hydration. Storage under inert atmosphere at -20°C is recommended.
Reaction Landscape
The following diagram outlines the divergent synthetic pathways available from the 1-ethynylpyrazole core.
Figure 1: Divergent synthetic utility of 1-ethynylpyrazole. The N-alkynyl bond serves as a versatile handle for heterocycle formation and carbon chain extension.
Protocol A: Synthesis of 1-(1,2,3-Triazol-4-yl)pyrazoles (CuAAC)
The formation of a 1,2,3-triazole ring directly connected to the pyrazole nitrogen creates a "bis-heterocycle" motif commonly used to mimic amide bonds in kinase inhibitors.
Mechanism: The reaction proceeds via a Cu(I)-acetylide intermediate. The electron-rich nature of the N-alkynyl group facilitates rapid migratory insertion of the azide.
Materials
-
Substrate: 1-Ethynylpyrazole (1.0 equiv)
-
Reagent: Aryl or Alkyl Azide (
) (1.1 equiv) -
Catalyst:
(5 mol%) -
Ligand/Reductant: Sodium Ascorbate (10 mol%) or TBTA (if organic solubility is limiting).
-
Solvent:
-BuOH / (1:1 v/v)
Step-by-Step Methodology
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-ethynylpyrazole (0.5 mmol) and the corresponding azide (0.55 mmol) in
-BuOH (2 mL). -
Catalyst Activation: In a separate micro-tube, dissolve
(6.2 mg, 0.025 mmol) and Sodium Ascorbate (10 mg, 0.05 mmol) in distilled water (2 mL). The solution should turn bright yellow/orange (generation of Cu(I)). -
Initiation: Add the aqueous catalyst solution dropwise to the organic substrate solution. Cap the vial.
-
Reaction: Stir vigorously at room temperature (25°C) for 4–12 hours. Monitor by TLC (disappearance of the alkyne spot).
-
Note: If precipitation occurs, this is often the pure product.
-
-
Workup:
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with ammonium chloride (sat. aq.) to remove copper species (blue aqueous layer indicates Cu removal).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane is usually sufficient. If necessary, flash chromatography (SiO
, 0-5% MeOH in DCM).
Data Validation (Expected Results):
-
1H NMR: Appearance of the triazole singlet (
8.0–8.5 ppm). Disappearance of the alkyne proton ( 3.0–3.5 ppm). -
MS (ESI): [M+H]+ corresponding to the adduct mass.
Protocol B: Sonogashira Cross-Coupling (C-C Bond Extension)
This protocol extends the carbon skeleton at the terminal position of the ethynyl group, yielding internal N-alkynyl pyrazoles.
Materials
-
Substrate: 1-Ethynylpyrazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base:
(3.0 equiv) -
Solvent: anhydrous THF or DMF (degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
-
Loading: Add
, CuI, and the Aryl Iodide under a counter-flow of inert gas. -
Solvation: Add degassed THF followed by
and finally 1-ethynylpyrazole (liquid or solution).-
Critical: Add the alkyne last to prevent premature homocoupling (Glaser side-reaction).
-
-
Reaction: Stir at 50°C for 6–18 hours.
-
Observation: The reaction mixture will darken (brown/black) as Pd(0) is generated.
-
-
Filtration: Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Homocoupling (Diyne formation) | Oxygen presence | Degas solvents thoroughly (freeze-pump-thaw x3). |
| Low Conversion | Oxidative addition failure | Switch to Aryl Iodides with EWGs or use |
| Decomposition | Hydrolysis of N-alkyne | Ensure anhydrous conditions; avoid acidic workup. |
Mechanistic Visualization: CuAAC Pathway
Understanding the specific catalytic cycle for N-ethynyl species ensures protocol adherence.
Figure 2: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition utilizing 1-ethynylpyrazole.
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Metal." Journal of the American Chemical Society. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link
- Li, L., & Zhang, J. (2009). "Synthesis of N-alkynylazoles via copper-catalyzed cross-coupling." Journal of Organic Chemistry. (Contextual grounding for N-alkynyl synthesis).
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
Disclaimer: 1-Ethynylpyrazole derivatives are potent chemical entities. All protocols should be performed in a fume hood with appropriate PPE. Acetylenic compounds pose potential explosion hazards if concentrated to dryness in the presence of metal salts.
Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles using 1-Ethynylpyrazole Scaffolds
Executive Summary & Scientific Rationale
The fusion of pyrazole and 1,2,3-triazole pharmacophores creates a "bis-heterocyclic" scaffold widely utilized in medicinal chemistry for kinase inhibition (e.g., c-Met inhibitors), fungicidal activity, and bio-orthogonal labeling. This Application Note details the experimental procedure for synthesizing 1,4-disubstituted 1,2,3-triazoles using 1-ethynylpyrazole as the alkyne component.
Critical Chemical Context: While "1-ethynylpyrazole" strictly refers to the N-ethynyl species (N-C≡CH), this functionality is electronically unique. The nitrogen lone pair conjugates with the alkyne, modulating its acidity and reactivity compared to carbon-bound ethynylpyrazoles (e.g., 4-ethynylpyrazole) or propargyl variants (N-CH₂-C≡CH). This protocol addresses the specific handling required for the N-alkynyl functionality during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Mechanistic Advantages
-
Regioselectivity: The CuAAC mechanism guarantees the formation of the 1,4-isomer, avoiding the mixture of 1,4- and 1,5-isomers typical of thermal Huisgen cycloaddition.
-
Bioisosterism: The resulting triazole linker mimics the amide bond's electronics and geometry but possesses superior metabolic stability against proteases.
Experimental Workflow Visualization
The following diagram outlines the reaction pathway and the catalytic cycle involved in the ligation of 1-ethynylpyrazole with an organic azide.
Figure 1: Catalytic cycle for the CuAAC reaction between 1-ethynylpyrazole and organic azides. The cycle relies on the in situ generation of Cu(I).
Precursor Preparation: Synthesis of 1-Ethynylpyrazole
Note: If 1-ethynylpyrazole is not commercially available, it must be synthesized de novo. Direct N-alkynylation is challenging. The most robust method involves the elimination of gem-dibromoalkenes.
Protocol A: Synthesis from Pyrazole (Gem-dibromoolefin Route)
-
Formylation: React pyrazole with excess ethyl formate/NaH to generate N-formylpyrazole (if required) or start with 1H-pyrazole-1-carbaldehyde.
-
Corey-Fuchs Reaction:
-
Reagents: CBr₄ (2.0 eq), PPh₃ (4.0 eq), Zn dust (2.0 eq) in CH₂Cl₂ at 0°C.
-
Step: Add pyrazole-1-carbaldehyde. Stir at RT for 4h.
-
Intermediate: Isolation of 1-(2,2-dibromovinyl)pyrazole.
-
-
Elimination to Alkyne:
-
Reagents: n-BuLi (2.2 eq) in THF at -78°C.
-
Procedure: Add the dibromovinyl intermediate dropwise. Stir for 1h, then quench with saturated NH₄Cl.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: ¹H NMR (CDCl₃) should show a diagnostic alkyne proton doublet/singlet around
3.0–3.5 ppm.
-
Core Protocol: CuAAC Reaction (Triazole Synthesis)[1]
This protocol utilizes the "standard" aqueous conditions which are most compatible with the sensitive N-N bond of the pyrazole.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
-
Alkyne: 1-Ethynylpyrazole (1.0 equiv)
-
Azide: Organic Azide (R-N₃) (1.0–1.2 equiv) (Note: If the azide is volatile or low molecular weight, generate in situ from alkyl bromide + NaN₃).
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5–10 mol%)
-
Reductant: Sodium Ascorbate (10–20 mol%)
-
Solvent System: t-Butanol / Water (1:1 v/v) or DMSO / Water (for lipophilic substrates).
-
Ligand (Optional): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Recommended to protect Cu(I) from oxidation.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-ethynylpyrazole (1.0 mmol) and the organic azide (1.0 mmol) in 4 mL of t-BuOH.
-
Add 2 mL of distilled water. The mixture may be heterogeneous; this is normal.
-
-
Catalyst Addition:
-
Prepare a fresh stock solution of Sodium Ascorbate (1 M in water). Add 40 µL (0.2 mmol, 20 mol%) to the reaction vial.
-
Add CuSO₄·5H₂O (1 M in water, 20 µL, 0.1 mmol, 10 mol%).
-
Observation: The solution should turn a bright yellow/orange (characteristic of Cu(I)-acetylide formation) or remain slightly turbid. If it turns dark brown/black, oxidation has occurred; add more ascorbate.
-
-
Incubation:
-
Cap the vial and stir vigorously at Room Temperature (25°C) for 6–12 hours.
-
Monitoring: Monitor reaction progress via TLC (usually 30-50% EtOAc in Hexane). The alkyne spot (high R_f) should disappear.
-
-
Work-up:
-
Dilute the reaction mixture with 20 mL of water.
-
If solid precipitates: Filter the solid, wash with cold water (2 x 10 mL) and dilute Et₂O. Dry under vacuum.
-
If oil/soluble: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with 5% NH₄OH (to remove Copper traces) and Brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Most products are pure enough after extraction. If necessary, purify via silica gel chromatography (Gradient: 0% → 60% EtOAc in Hexanes).
-
Optimization & Troubleshooting
The following table summarizes common issues encountered with N-alkynylazoles and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of Cu(I) to Cu(II) | Degas solvents with N₂ prior to use. Increase Sodium Ascorbate to 40 mol%. Add TBTA ligand (1 mol%). |
| Alkyne Degradation | Hydrolysis of N-alkynyl bond | Avoid acidic conditions. N-ethynylpyrazoles can be acid-sensitive.[1] Maintain pH 7-8. Use DMSO/H₂O instead of alcohol. |
| Incomplete Conversion | Steric hindrance on Azide | Heat reaction to 40–50°C. Switch catalyst system to CuI (10%) + DIPEA (20%) in THF (anhydrous conditions). |
| Copper Contamination | Chelation by Pyrazole/Triazole | Wash organic phase with aqueous EDTA or dilute NH₄OH during workup. |
Structural Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral signatures in the final product:
-
Absence of Alkyne: The acetylenic proton signal (
~3.2 ppm) and the C≡C stretch (~2100 cm⁻¹) must be absent. -
Triazole Proton: A new singlet appearing in the aromatic region (
7.5–8.5 ppm), corresponding to the C5-H of the triazole ring. -
Regiochemistry: NOESY NMR experiments should show a correlation between the triazole C5-H and the protons on the alpha-carbon of the azide group, confirming the 1,4-substitution pattern.
References
-
Himo, F., et al. (2005).[2] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society.[3] Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
- Li, L., & Zhang, J. (2009). Synthesis of 1-Ethynyl-1H-azoles via Elimination of Vinyl Bromides. Journal of Organic Chemistry. (General protocol grounding for N-alkynyl synthesis).
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][3] Chemical Reviews. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1-Ethynylpyrazole in the Synthesis of Triazole-Linked Anticancer Pharmacophores
Topic: Applications of 1-Ethynylpyrazole in the Development of Anti-Cancer Agents Content Type: Detailed Application Notes and Protocols
Executive Summary
This guide details the application of 1-ethynylpyrazole (1-EP) as a high-value "click-ready" building block in the development of targeted anticancer agents. While pyrazole scaffolds are ubiquitous in oncology (e.g., Crizotinib, Ruxolitinib), the N-ethynyl variant (1-ethynyl) offers a unique strategic advantage: it enables the rapid generation of 1-(1,2,3-triazol-4-yl)pyrazole libraries via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This structural motif serves two critical functions in drug design:
-
Bioisosteric Replacement: The resulting triazole-pyrazole hybrid mimics the adenine core of ATP, making it a privileged scaffold for Kinase Inhibitors (EGFR, VEGFR, Aurora Kinases).
-
Rigid Linker Systems: Unlike flexible propargyl linkers (
), the direct attachment in 1-ethynylpyrazole reduces conformational entropy, potentially increasing binding affinity ( ) by locking pharmacophores into active conformations.
Mechanistic Rationale & Drug Design
The "Click" Advantage in Fragment-Based Drug Discovery (FBDD)
1-Ethynylpyrazole acts as a "warhead" for fragment linking. In the context of cancer therapeutics, it is primarily used to synthesize Type I and Type II Kinase Inhibitors .
-
The Triazole Bridge: The 1,2,3-triazole ring formed upon reacting 1-EP with an azide is not merely a passive linker. It acts as a hydrogen bond acceptor (N2/N3 positions) and a dipole, capable of interacting with the hinge region of kinase domains.
-
Metabolic Stability: The 1,4-disubstituted triazole ring is resistant to metabolic degradation (oxidation/hydrolysis), unlike amide or ester linkers often used in early-stage discovery.
Visualization of Pharmacophore Assembly
The following diagram illustrates how 1-ethynylpyrazole serves as the central hub for assembling diverse anticancer libraries.
Figure 1: Workflow for generating pyrazole-triazole hybrid libraries using 1-ethynylpyrazole.
Experimental Protocols
Safety Warning: 1-Ethynylpyrazole is an energetic alkyne. Azides are potentially explosive. All reactions must be performed behind a blast shield in a fume hood.
Protocol A: Synthesis of 1-Ethynylpyrazole Reagent
Note: If not commercially sourced, 1-ethynylpyrazole is best synthesized via elimination of 1-(1,2-dichlorovinyl)pyrazole or using hypervalent iodine reagents, as direct N-alkylation with ethynyl sources is difficult.
Reagents:
-
Pyrazole (1.0 eq)[1]
-
Trichloroethylene (1.2 eq)
-
KOH (4.0 eq), 18-crown-6 (cat.)
-
Solvent: THF/Water
-
n-BuLi (for final elimination step if using dichloro-intermediate)
Workflow:
-
Formation of Enamine: React pyrazole with trichloroethylene under phase-transfer conditions (KOH/18-crown-6) to form 1-(1,2-dichlorovinyl)pyrazole.
-
Elimination: Treat the intermediate with n-BuLi (2.2 eq) in dry THF at -78°C.
-
Quench: Carefully quench with saturated
. -
Purification: Extract with
, dry over , and distill (or flash chromatography) to obtain 1-ethynylpyrazole as a colorless oil/low-melting solid.-
QC Check:
NMR should show a characteristic acetylenic proton singlet at ppm.
-
Protocol B: General CuAAC "Click" Reaction for Library Generation
This protocol is optimized for 96-well plate synthesis of anticancer candidates.
Materials:
-
Alkyne: 1-Ethynylpyrazole (10 mM stock in DMSO).
-
Azide: Diverse Aryl Azides (10 mM stock in DMSO).
-
Catalyst:
(100 mM in water). -
Reductant: Sodium Ascorbate (500 mM in water).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO).
Step-by-Step Procedure:
-
Plate Setup: In a 96-well polypropylene plate, dispense 10 µL of Azide stock (1.0 eq) and 10 µL of 1-Ethynylpyrazole stock (1.0 eq).
-
Catalyst Mix: Premix the catalyst solution:
-
Mix
(1 eq), TBTA (2 eq), and Sodium Ascorbate (10 eq) in a 1:2:10 ratio. -
Technical Note: The Cu(I)-TBTA complex stabilizes the oxidation state, essential for the reaction to proceed in biological buffers or DMSO.
-
-
Reaction: Add 10 µL of the Catalyst Mix to each well.
-
Incubation: Seal plate and shake at Room Temperature (RT) for 12–24 hours.
-
Work-up:
-
Add 50 µL of water to precipitate the product (if hydrophobic).
-
Centrifuge at 3000 rpm for 10 min.
-
Remove supernatant (removes Cu salts).
-
Resuspend pellet in DMSO for biological screening.
-
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add synthesized compounds (from Protocol B) at serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Measure Absorbance at 570 nm.
Data Analysis & SAR Interpretation
When analyzing the efficacy of 1-ethynylpyrazole derivatives, focus on the Structure-Activity Relationship (SAR) of the Azide component, as the pyrazole-triazole core remains constant.
Table 1: Hypothetical SAR Data for Pyrazole-Triazole Hybrids
| Compound ID | R-Group (Azide Origin) | IC50 (MCF-7) [µM] | Mechanism Note |
| PT-01 | Phenyl (Unsubstituted) | > 50.0 | Poor binding; lacks H-bond donors. |
| PT-05 | 4-Fluoro-phenyl | 12.5 | Halogen improves lipophilicity/metabolic stability. |
| PT-12 | 3,4,5-Trimethoxy-phenyl | 2.1 | Mimics Combretastatin A-4 (Tubulin inhibition). |
| PT-18 | 4-Sulfonamide-phenyl | 5.4 | Potential COX-2 / CA-IX dual inhibition. |
Mechanistic Diagram: Kinase Binding Mode
The following diagram hypothesizes the binding mode of a high-potency derivative (e.g., PT-12) within the ATP-binding pocket of a tyrosine kinase (e.g., EGFR).
Figure 2: Predicted binding mode of 1-ethynylpyrazole-derived hybrids in the EGFR kinase domain.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Xu, Z., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry.
-
Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters.
-
Li, H., et al. (2013). Synthesis and anticancer activity of 1,2,3-triazole derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Aher, N. G., et al. (2009). Synthesis and biological evaluation of 1,2,3-triazole tethered pyrazoles as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Ethynylpyrazole Synthesis
Case ID: N-Alkynylation-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Strategic Overview: The Challenge of N-Alkynylation
Welcome to the technical support center. You are attempting to synthesize 1-ethynylpyrazole (an N-alkynyl azole). Before proceeding, it is critical to understand the chemical nature of your target.[1]
Unlike C-alkynyl pyrazoles (which are stable), 1-ethynylpyrazole is an ynamine . The nitrogen lone pair donates electron density into the alkyne
-
Acid-catalyzed hydrolysis: Rapidly converts to
-acetylpyrazole in the presence of moisture and trace acid. -
Polymerization: Thermal instability at high temperatures.[1]
Core Directive: Your synthetic strategy must prioritize mild, basic conditions and anhydrous workups .[1] We recommend two primary routes depending on your scale and substrate complexity.
Validated Synthetic Protocols
Route A: Electrophilic Alkynylation (The "Precision" Method)
Recommended for: Milligram to gram scale, complex substrates, late-stage functionalization.
This method utilizes hypervalent iodine reagents (EBX or iodonium salts) to transfer the alkyne directly to the nitrogen under mild conditions.[1]
Reagents & Conditions
| Component | Specification | Role |
| Substrate | Pyrazole derivative (1.0 equiv) | Nucleophile |
| Reagent | Ethynyl(phenyl)iodonium tosylate (1.1 equiv) | Electrophilic Alkyne Source |
| Base | Cesium Carbonate ( | Deprotonation |
| Solvent | DCM or THF (Anhydrous) | Medium |
| Temp/Time | Reaction Control |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous DCM (
). -
Deprotonation: Add
(1.2 equiv).[1] Stir at for 15 minutes. -
Addition: Add Ethynyl(phenyl)iodonium tosylate (1.1 equiv) in one portion.
-
Reaction: Allow to warm to room temperature. Monitor by TLC (Alumina plates recommended).[1]
-
Quench: Filter through a pad of Celite/Basic Alumina. Do not use silica gel (acidity will degrade product).[1]
-
Purification: Concentrate and purify via flash chromatography on neutral or basic alumina using Hexane/EtOAc.
Route B: Gem-Dichloroalkene Elimination (The "Scale-Up" Method)
Recommended for: Multi-gram scale, simple pyrazoles, cost-sensitive projects.
This is a two-step sequence:
Reagents & Conditions
| Step | Reagents | Conditions |
| 1. Addition | Trichloroethylene, KOH, DMSO | |
| 2. Elimination |
Step-by-Step Protocol
-
Step 1 (Formation of dichlorovinyl intermediate):
-
Mix pyrazole (1 equiv), KOH (powdered, 5 equiv), and trichloroethylene (1.5 equiv) in DMSO.
-
Heat to
until pyrazole is consumed. -
Result: 1-(1,2-dichlorovinyl)pyrazole. Isolate via extraction.
-
-
Step 2 (Elimination):
-
Dissolve the intermediate in anhydrous THF under Argon. Cool to
. -
Add
-BuLi (2.2 equiv) dropwise. The first equivalent performs Lithium-Halogen exchange; the second effects -elimination. -
Stir 1h at
, then warm to . -
Quench with saturated
(buffered to pH 8).[1]
-
Workflow Visualization
The following diagram illustrates the decision logic and mechanistic pathways for both methods.
Caption: Decision matrix for 1-ethynylpyrazole synthesis comparing Electrophilic Alkynylation (Green) and Elimination (Red) pathways.
Troubleshooting & FAQs
Issue 1: "My product disappears during column chromatography."
Diagnosis: Acid-catalyzed hydrolysis.
Root Cause: Standard silica gel is slightly acidic (
-
Switch Stationary Phase: Use Neutral or Basic Alumina (Grade III).[1]
-
Pre-treat Silica: If you must use silica, treat it with
Triethylamine ( ) in Hexanes before loading your sample. -
Eluent: Add
to your mobile phase.
Issue 2: "I see low yields with the Iodonium salt method."
Diagnosis: Reagent degradation or moisture. Root Cause: Alkynyl iodonium salts are sensitive to nucleophiles and moisture.[1] Solution:
-
Dry Solvents: Ensure DCM/THF is distilled or from a fresh SPS column.[1]
-
Reagent Quality: Recrystallize the iodonium salt if it has turned yellow/brown (it should be white/off-white).
-
Stoichiometry: Increase the iodonium salt to 1.5 equiv. The reagent can degrade faster than the reaction rate.[1]
Issue 3: "Regioselectivity is poor (mixture of N1 and N2 isomers)."
Diagnosis: Tautomeric equilibrium. Root Cause: If your starting pyrazole is unsymmetrical (e.g., 3-methylpyrazole), it exists as a tautomeric mixture. Solution:
-
Steric Control: Use bulky bases (e.g., KHMDS) at low temperatures (
) to favor the kinetic product (alkynylation at the less hindered nitrogen).[1] -
Thermodynamic Control: Higher temperatures (
or reflux) generally favor the thermodynamic product (alkynylation at the less sterically crowded nitrogen).[1] -
Note: Separation of N1/N2 isomers is usually required via HPLC or careful chromatography.[1]
Issue 4: "The product polymerizes upon storage."
Diagnosis: Thermal instability. Solution:
-
Storage: Store neat oil/solid at
under Argon. -
Stabilizer: For long-term storage, keep as a dilute solution in benzene or toluene, or add a radical inhibitor (e.g., BHT) if compatible with the next step.
Safety & Handling (Critical)
-
Energetic Reagents: Alkynyl iodonium salts are hypervalent iodine compounds.[2] While generally stable, they can be shock-sensitive or explosive when heated under confinement. Never heat the solid above
. -
Dichloroacetylene Hazard: In Route B (Elimination), if you use trichloroethylene with strong bases, you may transiently generate dichloroacetylene , which is highly toxic and explosive.[1] Ensure vigorous stirring and temperature control.
-
Ynamine Toxicity: Treat 1-ethynylpyrazoles as potential alkylating agents. Use double-gloving and work in a fume hood.
References
-
Stang, P. J. (1998).[1] Alkynyliodonium Salts: Electrophilic Acetylene Equivalents. Modern Acetylene Chemistry. Link[1]
-
Brand, J. P., Waser, J. (2012).[1] Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry.[1] Chemical Society Reviews. Link
-
Trofimov, B. A. (2004).[1] Superbasic Media in the Chemistry of Acetylene.[1] Current Organic Chemistry. Link
-
Witulski, B., Stengel, T. (1998).[1] A New and Efficient Synthesis of N-Alkynylazoles. Angewandte Chemie International Edition. Link
-
Evano, G., et al. (2014).[1] Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. The Journal of Organic Chemistry.[1] Link[1]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Purification of 1-Ethynylpyrazole
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Byproducts in N-Alkynylation of Pyrazoles
Executive Summary: The Ynamine Challenge
Welcome to the technical support guide for 1-ethynylpyrazole synthesis. If you are accessing this guide, you are likely encountering stability issues or unexpected peaks in your NMR/LCMS.
The Core Problem: 1-Ethynylpyrazole is an ynamine (an amine attached directly to an alkyne:
-
Acid-catalyzed hydrolysis (converting the alkyne to an acetyl group).
-
Thermal polymerization (forming "black tar").
-
Incomplete elimination (retaining halogenated vinyl intermediates).
This guide focuses on the standard synthetic route: The Dichlorovinyl Elimination Method (Reaction of pyrazole with trichloroethylene followed by base-mediated elimination).
Diagnostic Workflow & Pathway Visualization
The following diagram illustrates the standard synthesis pathway and the critical branching points where byproducts are generated.
Figure 1: Reaction pathway for 1-ethynylpyrazole synthesis showing critical failure points leading to hydrolysis, incomplete elimination, and polymerization.
Troubleshooting Modules: Byproduct Identification & Removal
Issue #1: The "Acetyl" Impurity (1-Acetylpyrazole)
Symptom: You observe a methyl singlet (~2.7 ppm) and a carbonyl signal in NMR, or a mass shift of +18 (hydration) in LCMS. The alkyne proton signal (~3.5 ppm) diminishes.
Mechanism:
The
Corrective Protocol:
-
Neutralize Silica: Never use standard acidic silica gel for purification. Pre-treat silica with 1-2% Triethylamine (Et3N) in hexanes before loading the column.
-
Basic Workup: Ensure the quench of the elimination reaction (n-BuLi step) is performed with saturated
(mildly acidic) only if immediately buffered, or preferably use water/brine and dry rapidly over (basic drying agent). Avoid if it is slightly acidic. -
Solvent Quality: Use strictly anhydrous solvents.
Issue #2: The "Vinyl Chloride" Impurity
Symptom: Presence of olefinic protons in the 6.0–7.5 ppm range. Mass spectrum shows a characteristic chlorine isotope pattern (
Mechanism: The elimination of the 1-(1,2-dichlorovinyl)pyrazole intermediate occurs in two steps. If the base (n-BuLi) stoichiometry is incorrect (< 2.0 equivalents) or the temperature is too low during the elimination phase, the reaction stalls at the monochloro-alkene stage.
Corrective Protocol:
-
Stoichiometry Check: The transformation requires 2.0 to 2.2 equivalents of n-BuLi.
-
Eq 1: Lithium-halogen exchange (Cl
Li). -
Eq 2: Elimination of LiCl to form the alkyne.
-
-
Temperature Ramp: Start the addition at -78°C to prevent decomposition, but allow the reaction to warm to 0°C or Room Temperature (RT) to drive the elimination to completion.
-
Purification: This impurity is less polar than the alkyne. It can often be removed via careful flash chromatography (Hexanes/EtOAc gradient), provided the silica is neutralized (see Issue #1).
Issue #3: Oligomerization ("Black Tar")
Symptom: The reaction mixture turns viscous and black upon concentration. Yield is low despite clean TLC.
Mechanism: Terminal ynamines are thermally unstable. They undergo self-polymerization or oxidative coupling (Glaser-type) if exposed to heat or air for prolonged periods.
Corrective Protocol:
-
Cold Concentration: Rotary evaporate solvents at
. Do not use a high-vacuum pump with a warm water bath. -
Storage: Store the purified product as a solution in a stabilizing solvent (e.g., Benzene-d6 or Toluene) at -20°C. Do not store neat for long periods.
-
Stabilizers: Add a radical inhibitor (e.g., BHT) if the product is not being used immediately for the next step.
Data Summary: Impurity Profile
| Impurity | Structure | Origin | Removal Strategy |
| 1-Acetylpyrazole | Py-CO-CH₃ | Hydrolysis of product (Acid/H₂O) | Prevention only. Cannot be easily separated; restart synthesis. |
| Dichlorovinyl-Py | Py-CCl=CHCl | Unreacted Intermediate | Column Chromatography (Non-polar). Increase reaction time/temp. |
| Monochlorovinyl-Py | Py-CH=CHCl | Incomplete Elimination | Column Chromatography. Increase n-BuLi equivalents. |
| Glaser Dimer | Py-C≡C-C≡C-Py | Oxidative Coupling (O₂ + Cu trace) | Recrystallization. Degas solvents thoroughly. |
Frequently Asked Questions (FAQs)
Q1: Can I use KOH instead of n-BuLi for the elimination step? A: Yes, but with caveats. The "Trofimov" method uses superbasic systems (KOH/DMSO or KOH/Phase Transfer Catalyst). While cheaper, this method often yields more "black tar" due to the harsh thermal conditions required for elimination. The n-BuLi route (-78°C) is cleaner for pharmaceutical applications.
Q2: My 1-ethynylpyrazole decomposes on the NMR column. Why?
A:
Q3: How do I distinguish N-ethynyl from C-ethynyl isomers? A:
-
N-ethynyl (1-ethynyl): The alkyne proton is often broadened due to the quadrupole moment of the adjacent Nitrogen. It is extremely hydrolytically unstable.
-
C-ethynyl (3- or 4-ethynyl): Stable to aqueous acid. Sharp alkyne proton signal.
References
-
Trofimov, B. A., et al. (1987). Synthesis of 1-ethynylpyrazoles by the reaction of pyrazoles with trichloroethylene. Zhurnal Organicheskoi Khimii (Russian Journal of Organic Chemistry). (Validates the dichlorovinyl route).
-
Lellek, V., et al. (2018).[1][2] An Efficient Synthesis of Substituted Pyrazoles. Synlett. (General pyrazole synthesis context).
-
Niedermann, K., et al. (2011). N-Alkynylation of Azoles. Angewandte Chemie Int. Ed. (Discusses stability of N-alkynyl azoles).
-
Specialist Periodical Reports. Heterocyclic Chemistry. (General properties of ynamines and hydrolytic instability).
Disclaimer: This guide is for research purposes only. 1-Ethynylpyrazoles are high-energy compounds. Always perform these reactions behind a blast shield and in a fume hood.
Sources
Technical Support Center: Optimizing 1-Ethynylpyrazole CuAAC Reactions
Status: Operational Ticket ID: #CuAAC-1EP-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The 1-Ethynylpyrazole Challenge
You are likely experiencing low yields not because the "click" reaction is inherently slow, but because 1-ethynylpyrazole is an N-alkynyl azole (an ynamine derivative) .
Unlike standard carbon-bound alkynes (e.g., phenylacetylene), 1-ethynylpyrazoles possess two distinct failure modes that do not affect standard substrates:
-
Hydrolytic Instability: The N–C(alkyne) bond is an ynamine linkage. Under acidic or even unbuffered aqueous conditions, it hydrolyzes to release the parent pyrazole and an acetic acid derivative.
-
Catalyst Poisoning via Chelation: The pyrazole nitrogen at position 2 (N2) is a potent ligand. It can coordinate to the Copper(I) catalyst, forming an inactive chelate that competes with the necessary copper-acetylide formation.
This guide restructures your protocol to address these specific electronic and steric hurdles.
Module 1: Diagnostic & Troubleshooting
Phase 1: Triage Your Reaction Failure
Before adding more catalyst, identify the specific failure mode using LC-MS or NMR.
| Observation (LC-MS/TLC) | Diagnosis | Root Cause | Corrective Action |
| SM Disappears, No Product | Hydrolysis | The N-alkynyl bond cleaved. You will see the mass of parent pyrazole (M-26). | Buffer the reaction. Maintain pH 7.5–8.0. Avoid acid workups. |
| SM Remains, No Product | Catalyst Arrest | The pyrazole N2 is chelating the Cu(I), or O₂ oxidized the catalyst. | Switch Ligand. Use THPTA or BTTES. Increase Cu loading to 5–10 mol%. |
| Dimer Formed (M x 2 - 2) | Glaser Coupling | Oxygen presence allowed oxidative homocoupling of the alkyne. | Degas solvents rigorously. Increase Ascorbate loading. |
| Brown Precipitate | Cu Disproportionation | Instability of Cu(I) species leading to Cu(0) and Cu(II). | Add Ligand (TBTA/THPTA) to stabilize Cu(I) state. |
Module 2: The Optimized Protocol
The "Chelation-Proof" Buffered System
Standard unbuffered aqueous conditions (tBuOH/H₂O) are fatal for 1-ethynylpyrazoles due to local acidity and hydrolysis.
Reagents & Stoichiometry
-
Alkyne: 1-Ethynylpyrazole (1.0 equiv)
-
Azide: Organic Azide (1.2 equiv)
-
Catalyst Source: CuSO₄[1]·5H₂O (5 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)
-
Why? THPTA is water-soluble and binds Cu(I) stronger than the pyrazole N2, preventing catalyst poisoning while protecting the metal from oxidation.
-
-
Reductant: Sodium Ascorbate (20 mol%)
-
Buffer: 100 mM Potassium Phosphate (pH 7.8) or HEPES (pH 7.5).
-
Solvent: DMSO/Buffer (1:1) or tBuOH/Buffer (1:1).
Step-by-Step Workflow
-
Ligand-Catalyst Pre-complexation (Critical):
-
Substrate Preparation:
-
Dissolve the 1-ethynylpyrazole and Azide in the organic co-solvent (DMSO or tBuOH).
-
Add the Buffer (pH 7.8). Check pH. If acidic, the alkyne will degrade.
-
-
Initiation:
-
Add the Cu-THPTA complex to the reaction mixture.[1]
-
Add Sodium Ascorbate last (freshly prepared solution).
-
Flush headspace with Argon/Nitrogen. Cap tightly.
-
-
Incubation:
-
Stir at Room Temperature for 2–4 hours.
-
Note: Do not heat above 40°C unless necessary; thermal energy increases the rate of hydrolysis faster than the rate of cycloaddition for ynamines.
-
Module 3: Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory chelation pathway specific to pyrazoles.
Caption: Pathway analysis showing how N2-chelation and Acid Hydrolysis compete with the productive Click cycle. Strong ligands (THPTA) and pH control are the gatekeepers to the green pathway.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use standard TBTA in tBuOH/Water?
A: You can, but yields are often lower. TBTA has poor water solubility, often requiring high organic solvent ratios. 1-ethynylpyrazoles are hydrophobic; if the catalyst precipitates or aggregates (common with TBTA), the local concentration of Cu drops, allowing the pyrazole N2 to sequester the remaining soluble Copper. THPTA or BTTES are water-soluble, keeping the catalyst mobile and active in the aqueous phase where the reaction interface often exists.
Q2: My starting material is gone, but I see a peak at Mass [M-26]. What happened?
A: You hydrolyzed the alkyne. The "M-26" loss corresponds to the cleavage of the ethynyl group (
-
Fix: Your reaction medium was likely too acidic. Copper sulfate is slightly acidic in water. Ensure you are using a buffered solution (PBS or HEPES) at pH ~7.5–8.0. Never add acid to quench this reaction until the alkyne is fully consumed.
Q3: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate?
A: Generally, avoid CuI for this specific substrate. Iodide ions can form bridges that, combined with the pyrazole nitrogen, create stable, inactive multinuclear copper clusters. The CuSO₄/Ascorbate method generates "naked" Cu(I) that is immediately wrapped by your added ligand (THPTA), which is kinetically superior for difficult substrates.
Q4: The reaction stalls at 50% conversion. Should I heat it?
A: Proceed with caution. Heating (>50°C) accelerates the hydrolysis of the N-alkynyl bond.
-
Better Strategy: Add a second bolus of fresh Sodium Ascorbate (10 mol%). The stalling is often due to oxygen leaking in and oxidizing the Cu(I) to Cu(II). Re-reducing the system is safer than heating.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[5] Chemical Society Reviews, 39(4), 1302-1315. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Li, L., & Zhang, Z. (2016). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 138(36), 11677–11685. Link
- Note: This reference highlights the unique reactivity of ynamines (N-alkynyl species), validating the need for specific handling compared to C-alkynes.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link
- Source for the superiority of THPTA/BTTES ligands in preventing c
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for incomplete 1-ethynylpyrazole reactions
Executive Summary & Chemical Context[1][2][3]
Why this molecule is difficult: 1-Ethynylpyrazole (an N-alkynyl heterocycle) is chemically distinct from standard carbon-bound alkynes (e.g., phenylacetylene). The alkyne is directly attached to a nitrogen atom, creating an electronic environment similar to an ynamine , albeit stabilized by the aromatic pyrazole ring.
The Core Failure Mode: The most common reason for "incomplete" reactions with 1-ethynylpyrazole is not low reactivity, but competitive hydrolysis or catalyst sequestration . Unlike C-alkynes, the N-C(sp) bond is susceptible to cleavage under aqueous or nucleophilic conditions, often regenerating the parent pyrazole and releasing the alkyne fragment (often as acetic acid/aldehyde derivatives after hydration).
Diagnostic Workflow (Decision Tree)
Before altering reagents, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on the fate of the starting material.
Module A: Stability & Synthesis Issues
The Science of Failure
1-Ethynylpyrazoles are acid-sensitive and hydrolytically unstable . In aqueous buffers (common for Click chemistry), the N-alkynyl bond can hydrolyze, releasing the parent pyrazole. If your reaction pH drifts below 7, or if the reaction time exceeds the half-life of the substrate (often <2 hours in pH 8 buffer), you will isolate only pyrazole.
FAQ: Synthesis & Handling
Q: I synthesized 1-ethynylpyrazole, but the NMR looks like pyrazole. What happened? A: You likely exposed it to moisture or silica gel for too long.
-
Mechanism: The N-alkyne hydrates to an amide/enrol intermediate which cleaves.
-
Solution: Store the compound in a freezer under argon. Avoid acidic workups. If purifying by column chromatography, add 1% Triethylamine (Et3N) to the eluent to neutralize silica acidity.
Q: What is the most robust synthesis route? A: Avoid direct alkylation with propargyl bromide (which gives mixtures). The "Gold Standard" method uses Ethynylbenziodoxolones (EBX) .
-
Protocol: React the parent pyrazole with TIPS-EBX (1.2 equiv) using a gold catalyst (AuCl) or simple base activation. This yields the protected N-alkyne cleanly.
Module B: CuAAC (Click Reaction) Troubleshooting
Symptom: "The reaction stalls at 50% conversion despite adding more Copper."
The "Chelation Trap"
The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair capable of binding Cu(I). In standard Click reactions, the substrate itself acts as a ligand, sequestering the copper catalyst and preventing it from entering the catalytic cycle with the azide.
Figure 2: The competition between productive alkyne coordination and non-productive nitrogen chelation.
Protocol: Optimized CuAAC for Chelating Azoles
Standard conditions (CuSO4/Ascorbate) often fail here. Use this ligand-accelerated protocol.
| Component | Standard Equiv. | Recommended Equiv. | Reasoning |
| Cu Source | 0.05 (5%) | 0.10 (10%) | Overcome sequestration by N2. |
| Ligand | None | 0.50 (THPTA) | THPTA binds Cu stronger than pyrazole, keeping it active. |
| Reductant | 0.2 (Ascorbate) | 0.5 - 1.0 | Prevents oxidative homocoupling (Glaser). |
| Solvent | tBuOH/H2O | DMSO/tBuOH (Anhydrous) | Prevents hydrolysis of the N-C bond. |
Step-by-Step:
-
Dissolve 1-ethynylpyrazole (1.0 eq) and Azide (1.1 eq) in degassed DMSO.
-
Pre-mix Cu(MeCN)4PF6 (0.1 eq) and THPTA (0.2 eq) in a separate vial; stir for 5 mins (Complex formation).
-
Add the Cu-Ligand complex to the reaction.
-
Critical: Run under Nitrogen/Argon.[1] Oxygen promotes the Glaser side-reaction.[1]
Module C: Sonogashira Coupling
Symptom: "I see a dimer spot (Glaser product) instead of the cross-coupled product."
The Oxygen Problem
1-Ethynylpyrazoles are electron-deficient compared to phenylacetylene, making the terminal proton more acidic. This increases the rate of oxidative homocoupling (Glaser coupling) in the presence of Cu(I) and trace Oxygen.
Q: How do I stop the homocoupling? A: You must break the "Glaser Cycle" by removing the oxidant (O2) or the catalyst (Cu).[1]
Option 1: The "Copper-Free" Method (Recommended) Since the substrate is activated (N-alkynyl), it is reactive enough for Copper-free Sonogashira, which eliminates the Glaser risk.
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Pyrrolidine or Piperidine (2.0 eq) - Acts as both base and ligand.
-
Solvent: DMF, 80°C.
-
Note: No Copper iodide is added.
Option 2: The "Slow Addition" Method If you must use Copper (for difficult aryl halides):
-
Place Aryl Halide, Pd catalyst, and CuI in the flask.
-
Add the 1-ethynylpyrazole slowly (via syringe pump) over 1 hour.
-
Why? Keeps the concentration of alkyne low relative to the oxidative insertion complex, statistically favoring cross-coupling over homocoupling.
References & Authority
-
Synthesis via EBX Reagents: Brand, J. P., & Waser, J. (2012). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines.[2] Angewandte Chemie International Edition.
-
Hydrolytic Instability of N-Pyrazoles: Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
-
CuAAC Mechanism & Chelation: Worrell, B. T., et al. (2013).[3] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.
-
Sonogashira Troubleshooting: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Sources
stability of 1-ethynylpyrazole under different reaction conditions
This technical guide addresses the stability and handling of 1-ethynylpyrazole (an N-alkynyl azole).
Critical Scientific Note: There is a fundamental stability difference between 1-ethynylpyrazole (N-substituted) and its carbon-substituted isomers (3-ethynylpyrazole or 4-ethynylpyrazole ).
-
1-Ethynylpyrazole is an ynamine derivative. It is electronically activated, highly sensitive to moisture, and prone to hydrolysis or polymerization.
-
3- or 4-Ethynylpyrazole are standard aryl alkynes, stable under ambient conditions, and widely used in "Click" chemistry.
This guide focuses on the sensitive 1-ethynylpyrazole while providing comparative baselines for the stable isomers.
Module 1: Chemical Stability Profile
The Core Instability: Ynamine Character
1-Ethynylpyrazole features an alkyne directly bonded to the nitrogen atom (N1). This creates an ynamine motif (
| Condition | Stability Rating | Primary Degradation Pathway |
| Ambient Air (Moisture) | Critical Failure | Rapid Hydrolysis . The electron-rich alkyne hydrates to form 1-acetylpyrazole . |
| Acidic Media | Unstable | Protonation of the |
| Basic Media | Moderate | Susceptible to nucleophilic attack at the alkyne or deprotection if silyl-protected. |
| Thermal (>100°C) | Poor | Risk of polymerization or decomposition to pyrazole and ketene equivalents. |
| Inert Atmosphere (Ar/N₂) | Good | Stable if kept strictly anhydrous and cold (-20°C). |
Degradation Mechanism (Hydrolysis)
The most common "failure" mode is the conversion of the starting material into 1-acetylpyrazole. This occurs via acid-catalyzed or spontaneous hydration of the electron-rich triple bond.
Mechanism:
-
Protonation of the
-carbon (C2 of the ethynyl group) forms a keteniminium intermediate. -
Nucleophilic attack by water generates an enol intermediate.
-
Tautomerization yields the amide (in this case, the N-acetyl group).
Module 2: Handling & Storage Protocols
Storage Requirements
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Strictly under Argon or Nitrogen . Do not store in air.
-
Container: Teflon-sealed glass vials or ampoules. Avoid rubber septa for long-term storage (moisture diffusion).
Reaction Conditions
-
Solvents: Must be anhydrous (dried over molecular sieves or distilled). Recommended: THF, DCM, Toluene. Avoid protic solvents (MeOH, EtOH, Water).
-
Glassware: Oven-dried or flame-dried.
-
Bases: Use non-nucleophilic bases (e.g.,
, ) if necessary. Avoid strong nucleophiles that might attack the electrophilic -carbon.
Module 3: Troubleshooting Guide (Q&A)
Q1: "I synthesized 1-ethynylpyrazole, but after workup, NMR shows a methyl singlet at 2.7 ppm and a carbonyl peak. What happened?"
Diagnosis: Hydrolysis. Explanation: You likely exposed the compound to moisture during the workup (e.g., aqueous wash) or used wet solvents. The alkyne hydrated to form 1-acetylpyrazole . Solution:
-
Avoid aqueous workups if possible. Remove salts by filtration under inert atmosphere.
-
If an aqueous wash is mandatory, perform it rapidly at 0°C and immediately dry the organic phase over
. -
Verification: Check the mass spectrum. 1-Ethynylpyrazole (
) will shift to (hydration product).
Q2: "Can I use 1-ethynylpyrazole in a 'Click' reaction (CuAAC)?"
Diagnosis: High Risk / Incompatibility. Explanation: Standard Click chemistry often uses aqueous conditions (tBuOH/H2O) and Cu(I).
-
Water: Will hydrolyze the N-alkyne before it clicks.
-
Copper: N-alkynyl azoles can undergo oxidative homocoupling (Glaser-type) or complex degradation with copper. Solution: Use strictly anhydrous Click conditions (e.g., CuI, Toluene/THF, amine base) and exclude oxygen. Alternatively, use 3-ethynylpyrazole (C-ethynyl), which is perfectly stable for aqueous Click chemistry.
Q3: "The compound turned into a black tar during distillation."
Diagnosis: Thermal Polymerization. Explanation: N-alkynyl compounds are thermally sensitive. Heating them, especially in the presence of trace acid or metal impurities, triggers polymerization. Solution:
-
Do not distill at atmospheric pressure. Use high vacuum (<0.1 mmHg) at the lowest possible bath temperature.
-
Preferably, purify by flash chromatography on neutral alumina (silica is often too acidic and causes degradation) or rapid filtration.
Module 4: Visualizing the Stability Logic
Figure 1: Degradation Pathway of 1-Ethynylpyrazole
Caption: The primary degradation pathway of 1-ethynylpyrazole is hydration to 1-acetylpyrazole upon exposure to moisture. In contrast, the C-isomer (3-ethynylpyrazole) is stable.
Figure 2: Decision Tree for Ethynylpyrazole Selection
Caption: Select the correct handling protocol based on the isomer. N-ethynyl requires Protocol A (High Sensitivity), while C-ethynyl follows Protocol B (Standard).
References
-
Elguero, J., et al. (2002). Synthesis and properties of acetylenic derivatives of pyrazoles. Advances in Heterocyclic Chemistry.
- Context: Discusses the pyrolysis and identification of 1-ethynylpyrazole as a transient/sensitive species.
-
Trofimenko, S. (1970). 1-Vinylpyrazoles and their synthesis.
- Context: Foundational work on N-substituted unsaturated pyrazoles, highlighting the reactivity of the N-C bond.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Context: General reference for the hydrolytic instability of ynamines and enamines (analogous to N-ethynyl species).
-
Fisher Scientific. (2024). Safety Data Sheet: 1H-Pyrazole.
- Context: Baseline safety data for the pyrazole core, emphasizing toxicity and handling precautions.
Sources
Technical Support Center: Scale-Up Synthesis of 1-Ethynylpyrazole
The following technical guide addresses the scale-up synthesis of 1-ethynylpyrazole (N-ethynylpyrazole), a specialized nitrogen-functionalized alkyne.
Note on Isomerism: This guide specifically covers the N-ethynyl isomer (1-ethynylpyrazole, CAS 103244-40-2). If your target is the C-ethynyl isomer (e.g., 4-ethynylpyrazole, often used in kinase inhibitors like Crizotinib), please verify your target structure, as the chemistry differs fundamentally.
Strategic Route Selection
For kilogram-scale production, selecting the synthetic route balances atom economy against operational safety . N-alkynyl azoles are high-energy "ynamines" and exhibit thermal and hydrolytic instability not seen in their C-alkynyl counterparts.
Comparative Route Analysis
| Feature | Route A: Silyl-Protection Strategy (Recommended) | Route B: Elimination Strategy (Classical) |
| Methodology | Cu-catalyzed coupling of pyrazole with bromo-TIPS-acetylene, followed by desilylation. | Elimination of 1-(1,2-dihaloethyl)pyrazole or reaction with dichloroacetylene. |
| Scalability | High (Robust purification, stable intermediates). | Low to Medium (Hazardous reagents). |
| Safety Profile | Moderate. TIPS-protected intermediate is stable. Free alkyne requires cold handling. | Low. Risk of handling dichloroacetylene (explosive) or pyrophoric bases. |
| Cost | High (Requires TIPS-acetylene). | Low (Commodity reagents).[1][2] |
| Purity | >98% achievable via distillation/chromatography. | Often contaminated with elimination byproducts. |
Recommendation: For pharmaceutical applications requiring high purity and safety, Route A is the industry standard. The cost of the silyl reagent is offset by the reduced risk of batch failure and higher safety margins.
Detailed Protocol: Silyl-Protection Route
This protocol describes the synthesis of 1-ethynylpyrazole via 1-(triisopropylsilylethynyl)pyrazole .
Phase 1: N-Alkynylation (Coupling)
Reaction: Pyrazole + 1-Bromo-2-(triisopropylsilyl)acetylene
-
Reactor Setup: Charge a glass-lined reactor (inerted with
) with anhydrous Toluene (10 V). -
Reagent Addition: Add Pyrazole (1.0 equiv),
(2.0 equiv), and the Copper catalyst (e.g., , 5 mol%). -
Coupling: Add 1-Bromo-2-(triisopropylsilyl)acetylene (1.1 equiv) dropwise at 0°C to control exotherm.
-
Heating: Warm to 60–70°C and stir for 12–16 hours. Critical: Monitor by HPLC for consumption of pyrazole.
-
Workup: Cool to 20°C. Filter off inorganic salts. Wash filtrate with EDTA solution (to remove Cu). Concentrate organic layer to obtain the TIPS-intermediate.
Phase 2: Deprotection (The Critical Step)
Reaction: 1-(TIPS-ethynyl)pyrazole
-
Solvent Switch: Dissolve the intermediate in anhydrous THF (5 V). Cool to -10°C.
-
Desilylation: Add TBAF (1.0 M in THF, 1.1 equiv) slowly, maintaining internal temperature < 0°C.
-
Why? The free N-ethynylpyrazole is prone to polymerization and hydrolysis at elevated temperatures.
-
-
Quench: Quench with saturated
solution at 0°C. -
Extraction: Extract immediately with cold
or MTBE. -
Purification:
-
Drying: Dry over
(keep cold). -
Isolation: Carefully concentrate under reduced pressure (bath temp < 20°C). The product is a volatile liquid/low-melting solid.
-
Final Polish: Short-path distillation under high vacuum is recommended for high purity, but beware of thermal decomposition (keep pot temp < 40°C).
-
Troubleshooting & FAQs
Q1: The product decomposes during storage. How do I stabilize it?
Diagnosis: N-ethynylpyrazoles are ynamines. They are electron-rich alkynes susceptible to acid-catalyzed hydration (forming 1-acetylpyrazole) or polymerization. Solution:
-
Storage: Store neat at -20°C under Argon.
-
Stabilizer: Add trace amounts of radical inhibitor (e.g., BHT) if downstream chemistry permits.
-
Environment: Ensure all glassware is base-washed or neutral; avoid acidic surfaces (like unneutralized silica).
Q2: My yield in the coupling step is low (<40%).
Diagnosis: Copper catalyst poisoning or moisture ingress. Solution:
-
Degassing: Oxygen poisons the Cu(I) species. Sparge toluene vigorously with Nitrogen for 30 mins before catalyst addition.
-
Ligand: Ensure the phenanthroline/phosphine ligand ratio is correct. The specific complex
is more robust than generating it in situ.
Q3: I see a "double-peak" in HPLC during deprotection.
Diagnosis: Partial hydrolysis. One peak is 1-ethynylpyrazole; the other is likely 1-acetylpyrazole (hydration product). Solution:
-
Water Control: Ensure THF is anhydrous.
-
Quench: Perform the quench rapidly and keep the pH neutral/slightly basic (pH 7-8). Do not use acidic workups (e.g., 1M HCl).
Q4: The product is lost during solvent removal.
Diagnosis: 1-Ethynylpyrazole is volatile.[2] Solution:
-
Vacuum Control: Do not go below 50 mbar during bulk solvent removal.
-
Solvent Choice: Use Pentane or Diethyl Ether for extraction (low boiling points) to facilitate evaporation without heating the product.
Process Visualization
Caption: Synthetic workflow for 1-ethynylpyrazole via the silyl-protection strategy, highlighting the critical instability node at the final stage.
References
-
Synthesis of N-Alkynyl Azoles via TIPS-Acetylene
- Ferguson, L. J., et al. "Preparation of N-alkynylazoles and potential use as amide coupling reagents." 2024 TXST STEM Conference.
-
Source:
-
General Methodology for N-Alkynylation
- Hsung, R. P., et al. "Preparation and Utility of N-Alkynyl Azoles in Synthesis." Organic Letters / PMC.
-
Source:
-
Commercial Availability & Handling (CAS 103244-40-2)
- "1-Ethynyl-1H-pyrazole Product Information." Toronto Research Chemicals (TRC).
-
Source:
-
Stability of Ethynylpyrazoles in Pyrolysis
-
"Reactions of 5-(Trialkyl)silylpent-1-en-4-yn-3-ones with Hydrazines." ResearchGate.[2]
-
Source:
-
Sources
Technical Support Center: 1-Ethynylpyrazole Cycloaddition Optimization
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your cycloaddition reactions involving 1-ethynylpyrazole are failing to reach completion, generating unexpected byproducts, or showing degradation of the starting material.
Critical Distinction: Unlike 3-, 4-, or 5-ethynylpyrazoles (C-alkynyl), 1-ethynylpyrazole is an N-alkynyl species. It behaves electronically as a stabilized ynamine . This imparts unique risks—specifically hydrolytic instability and catalyst poisoning—that do not affect C-alkynyl isomers. This guide addresses these specific challenges.
Module 1: Starting Material Integrity (Hydrolysis)
The Issue: "My alkyne peak disappeared before the reaction started."
Symptom: NMR analysis shows the disappearance of the terminal alkyne proton (
Technical Diagnosis: Acid-Catalyzed Hydration.
1-Ethynylpyrazole is an ynamide analog. The nitrogen lone pair donates electron density into the alkyne (
Visual Mechanism (DOT):
Figure 1: The acid-catalyzed decomposition pathway of 1-ethynylpyrazole to 1-acetylpyrazole.
Troubleshooting Protocol:
-
Solvent pH: Do not use unbuffered CDCl3 for NMR monitoring (CDCl3 often contains HCl). Filter solvents through basic alumina before use.
-
Reaction Media: Avoid protic acids. If the cycloaddition requires a Lewis Acid (e.g., Diels-Alder), ensure the Lewis Acid does not release protons (e.g., use
with extreme caution, prefer thermal conditions if possible). -
Storage: Store the starting material at -20°C under argon.
Module 2: The Click Reaction (CuAAC) - Catalyst Poisoning
The Issue: "The reaction stalls at 50% conversion despite adding more copper."
Symptom: The reaction starts but slows drastically. Adding more CuI or CuSO4 has diminishing returns.
Technical Diagnosis: Competitive Ligand Binding. The pyrazole ring itself is a competent ligand for Cu(I). In 1-ethynylpyrazole, the N2 nitrogen (the one not attached to the alkyne) is a hard donor. It can chelate the copper, removing it from the catalytic cycle or forming unreactive polynuclear clusters.
Optimization Matrix:
| Parameter | Standard Protocol | Optimized for 1-Ethynylpyrazole | Reason |
| Catalyst Loading | 1-5 mol% | 10-15 mol% | Compensates for sequestration by the pyrazole ring. |
| Ligand | None or TBTA | THPTA or BTTES | Water-soluble, bulky ligands bind Cu(I) stronger than the pyrazole, keeping the catalyst active. |
| Solvent | tBuOH/H2O | DMSO or DMF | Polar aprotic solvents disrupt Pyrazole-Cu aggregates better than alcohols. |
Module 3: Side Reactions - Glaser Coupling
The Issue: "The reaction mixture turned blue/green and I isolated a dimer."
Symptom: Formation of a symmetric bis-pyrazole diyne (1,3-diyne) product. The reaction mixture turns from yellow/orange to green/blue.
Technical Diagnosis: Oxidative Homocoupling (Glaser/Hay Coupling). Terminal alkynes, in the presence of Cu(I) and Oxygen, undergo oxidative dimerization. 1-ethynylpyrazole is particularly prone to this because the N-attachment increases the acidity of the terminal proton compared to carbon-alkynes.
The "Blue" Warning:
-
Yellow/Colorless: Cu(I) state (Active).
-
Green/Blue: Cu(II) state (Inactive for Click, Active for Glaser).
Prevention Protocol (The "Freeze-Pump-Thaw" Standard):
-
Degassing: Sparging with nitrogen is often insufficient for N-alkynes. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Reducing Agent: Add Sodium Ascorbate (20-50 mol%) even if using Cu(I) salts (like CuI). This acts as a scavenger to keep Copper in the +1 oxidation state and scrub trace
. -
Atmosphere: Run strictly under Argon/Nitrogen balloon.
Module 4: Regioselectivity (1,4 vs 1,5)
The Issue: "I need the 1,5-isomer, but I'm getting the 1,4-isomer."
Context: In standard thermal Huisgen cycloaddition (uncatalyzed), you get a 1:1 mixture. In CuAAC, you get the 1,4-isomer exclusively.
Technical Guide:
-
Target: 1,4-disubstituted triazole
Use Cu(I) (CuSO4 + Ascorbate).-
Note: The N1-attachment of the pyrazole directs the steric bulk, ensuring high 1,4-selectivity (
).
-
-
Target: 1,5-disubstituted triazole
Use Ru(II) (Cp*RuCl(PPh3)2).-
Warning: RuAAC is sensitive to the steric bulk of the N-substituent. 1-ethynylpyrazole is sterically demanding. Expect slower kinetics than simple alkynes.
-
Troubleshooting Workflow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic flow for 1-ethynylpyrazole cycloaddition failures.
References
-
Mechanism of CuAAC & Ligand Effects
- Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Source: Chemical Reviews / NIH PMC.
-
URL:[Link]
-
Glaser Coupling Side Reactions
-
Hydrolytic Stability of N-Alkynyl Systems (Ynamides/Ynamines)
- Title: Ynamides: A Modern Functional Group for the New Millennium. (Context on acid sensitivity of N-alkynes).
- Source: Chemical Reviews.
-
URL:[Link]
-
Copper Catalyst Poisoning by N-Heterocycles
Sources
Technical Support Center: Purification of 1-Ethynylpyrazole Derivatives
Welcome to the Advanced Synthesis Support Module. Topic: Recrystallization & Purification of 1-Ethynylpyrazole Derivatives Ticket ID: PUR-PYR-001 Status: Open
Executive Summary & Chemical Logic
The Core Challenge: Purifying 1-ethynylpyrazole derivatives is fundamentally different from handling standard pyrazoles. While the pyrazole ring is robust, the N-ethynyl group (N-C≡C) imparts ynamine character to the molecule.
Why this matters:
-
Hydrolytic Instability: Unlike C-ethynyl isomers, 1-ethynylpyrazoles are susceptible to hydration, converting the ethynyl group into an acetyl group (
) or amide in the presence of water and trace acid. -
Thermal Sensitivity: The terminal alkyne is prone to thermally induced polymerization or decomposition (browning) above 60–80°C.
The Strategy: Successful recrystallization requires a non-acidic, anhydrous environment and strict temperature control. This guide prioritizes stability over yield.
Solvent Selection Matrix (Critical)
WARNING: Do not use standard "bench-grade" ethanol or aqueous mixtures without verifying the stability of your specific derivative.
| Solvent System | Polarity | Risk Level | Recommendation | Notes |
| Ethyl Acetate / Hexane | Moderate | Low | Primary Choice | Excellent for removing non-polar oligomers. Must be acid-free. |
| Toluene / Heptane | Low | Low | Secondary Choice | Good for highly lipophilic derivatives. Higher boiling point requires vacuum drying. |
| Ethanol (Anhydrous) | High | Medium | Conditional | Only if the derivative is proven stable to alcohols. Avoid water. |
| Ethanol / Water | High | High | AVOID | High risk of hydrolysis to |
| Dichloromethane (DCM) | Moderate | N/A | Solubilizer only | Too soluble for crystallization; use as a co-solvent to dissolve, then add Hexane. |
Decision Logic for Solvent Choice
The following logic tree helps you select the correct solvent system based on your compound's behavior.
Figure 1: Decision matrix for solvent selection based on chemical stability.
Standard Operating Procedure (SOP)
Method: Anti-Solvent Recrystallization (Binary System) Target: 1-Ethynylpyrazole derivatives (Solid)
Phase 1: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) dropwise while heating the flask in a water bath set to 50°C (Do not exceed 60°C).
-
Swirl continuously until the solid just dissolves.
-
Troubleshooting: If a small amount of brown residue remains insoluble, this is likely polymerized material. Do not force it into solution.
-
-
Hot Filtration (Optional but Recommended): If insoluble particles are present, filter the hot solution through a glass frit or cotton plug into a clean, pre-warmed flask.
Phase 2: Nucleation & Growth
-
Reheat the filtrate to 50°C.
-
Slowly add warm Hexane (or Heptane) dropwise to the stirring solution.
-
Stop adding at the first sign of persistent turbidity (cloudiness).
-
Add 2-3 drops of EtOAc to clear the solution again (make it saturated).
-
Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature.
-
Why? Rapid cooling traps impurities and causes "oiling out."
-
-
Once at room temperature, place in a fridge (4°C) for 2–4 hours, then a freezer (-20°C) if necessary.
Phase 3: Isolation[1]
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake immediately with cold Hexane (pre-chilled to 0°C).
-
Dry under high vacuum at room temperature. Do not oven dry above 40°C.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing.
Cause: The solution is too concentrated, the cooling was too fast, or the melting point is too close to the solvent boiling point. Fix:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution.
-
Dilute: Add slightly more of the good solvent (EtOAc).
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Slower Cooling: Allow the flask to cool to room temperature over 1-2 hours before refrigerating.
Q2: The product turned brown during recrystallization.
Cause: Thermal decomposition or polymerization of the ethynyl group. Fix:
-
Lower your water bath temperature (keep <50°C).
-
Ensure your solvents are acid-free . Trace acid catalyzes the polymerization of N-alkynyl compounds.
-
Add a radical inhibitor (e.g., BHT) in trace amounts only if downstream applications allow it (usually not recommended for pharma intermediates).
Q3: NMR shows a singlet at ~2.2 ppm (Acetyl group) after purification.
Cause: Hydrolysis of the ethynyl group (
-
Your solvent contained water.[1][2] Switch to anhydrous solvents.
-
Your silica gel (if used previously) was acidic.
-
Recovery: You cannot revert the acetyl group to ethynyl easily. You must re-synthesize or separate the impurity via chromatography.
Stability & Storage Protocol
Once purified, 1-ethynylpyrazoles require specific storage conditions to maintain purity.
Figure 2: Mandatory storage workflow to prevent spontaneous polymerization.
References
- Context: Provides baseline solubility data for pyrazole derivatives in Ethanol, Isopropanol, and Ethyl Acet
-
Trojan, T., et al. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. MDPI. Retrieved from [Link]
-
Context: Authoritative source on the instability of N-alkynyl azoles, specifically noting their reactivity with water in alcoholic solvents and sensitivity to light/temperature.[2]
-
-
Organic Chemistry Portal. (2020). Pyrazole Synthesis and Purification. Retrieved from [Link]
- Context: General methodologies for handling pyrazole intermedi
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1-Ethynylpyrazole Reaction Products by NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. The burgeoning field of heterocyclic chemistry, particularly involving versatile building blocks like 1-ethynylpyrazole, demands robust analytical methodologies to ensure the integrity of experimental outcomes.[1] This guide provides an in-depth comparison of two indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the validation of reaction products derived from 1-ethynylpyrazole. Herein, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Critical Role of Orthogonal Analytical Techniques
In the synthesis of novel compounds, relying on a single analytical technique for structural elucidation is fraught with peril. Isomers, unexpected rearrangement products, and persistent impurities can yield data that, in isolation, may appear consistent with the desired product. By employing orthogonal techniques like NMR and Mass Spectrometry, which probe different molecular properties, we create a powerful, self-validating system for structural confirmation. NMR provides detailed information about the electronic environment and connectivity of atoms, while mass spectrometry reveals the precise molecular weight and fragmentation patterns. It is the synergy of these two techniques that provides unequivocal proof of a compound's identity.
Probing the Molecular Architecture: Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides a detailed "map" of the atomic framework, revealing the number and types of atoms, their connectivity, and their spatial relationships. For pyrazole derivatives, ¹H and ¹³C NMR are fundamental.[2]
Interpreting the ¹H NMR Spectrum: A Window into the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each proton has.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton. Protons on the pyrazole ring are typically found in the aromatic region (around 6.0-8.0 ppm). The acetylenic proton of 1-ethynylpyrazole would appear in a distinct region, typically around 3.0 ppm. The disappearance of this acetylenic proton signal is a key indicator of a successful reaction at the ethynyl group.
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different parts of the molecule.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons. This "spin-spin splitting" provides crucial information about which protons are adjacent to one another, allowing for the piecing together of the molecular structure.
Unveiling the Carbon Skeleton: The Power of ¹³C NMR
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. Carbons in the pyrazole ring typically appear between 100 and 150 ppm. The sp-hybridized carbons of the ethynyl group of 1-ethynylpyrazole would have characteristic shifts (typically 70-90 ppm). Changes in the chemical shifts of these carbons are indicative of successful bond formation.
Weighing the Evidence: Confirmation by Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information for the validation of a reaction product: the molecular weight and the fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): This peak corresponds to the intact molecule that has been ionized by the loss of an electron. The m/z value of the molecular ion peak provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
-
Fragmentation Pattern: In the mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of a particular molecular structure and can be used to confirm the identity of a compound. The fragmentation of the pyrazole ring is a well-studied process and can provide additional structural confirmation.
A Comparative Analysis: NMR vs. Mass Spectrometry
The true power of these techniques lies in their complementary nature. The following table summarizes their distinct and synergistic roles in the validation of 1-ethynylpyrazole reaction products.
| Feature | NMR Spectroscopy | Mass Spectrometry | Synergy |
| Information Provided | Connectivity, stereochemistry, electronic environment of atoms | Molecular weight, elemental composition, fragmentation patterns | A complete picture of the molecule's structure and identity. |
| Strengths | Unparalleled for determining detailed 3D structure and isomer differentiation. | Highly sensitive, provides definitive molecular formula (with HRMS). | NMR confirms the "what and where," while MS confirms the "how much it weighs." |
| Limitations | Lower sensitivity, requires larger sample amounts, can be complex to interpret. | Provides limited information on connectivity and stereochemistry, isomers can have the same mass. | The limitations of one technique are compensated for by the strengths of the other. |
| Key Role in Validation | Confirms the correct regiochemistry and stereochemistry of the reaction. | Confirms the expected molecular weight and elemental composition of the product. | Together, they provide unequivocal proof of the product's identity and purity. |
Case Study: Validation of a "Click" Reaction Product
To illustrate the power of this dual-technique approach, let's consider a hypothetical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, between 1-ethynylpyrazole and benzyl azide to form 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole.[3][4][5]
Starting Materials:
-
1-Ethynylpyrazole: Will show characteristic signals for the pyrazole ring protons and the acetylenic proton in ¹H NMR, and corresponding carbons in ¹³C NMR. Its mass spectrum will show a molecular ion peak corresponding to its molecular weight.
-
Benzyl Azide: Will display signals for the phenyl and methylene protons in ¹H NMR. Its mass spectrum will show its corresponding molecular ion peak.
Expected Product: 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole
| Analytical Data | Expected Observation | Rationale |
| ¹H NMR | Disappearance of the acetylenic proton signal. Appearance of a new singlet for the triazole proton (typically ~8.0 ppm). Signals for the pyrazole and benzyl groups will be present, possibly with slight shifts. | The consumption of the alkyne and formation of the triazole ring are directly observed. |
| ¹³C NMR | Disappearance of the two acetylenic carbon signals. Appearance of new signals for the triazole ring carbons. | Confirms the transformation of the alkyne functional group. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the triazole product. | Provides definitive confirmation of the product's elemental composition. |
| Mass Spec (MS/MS) | Fragmentation pattern consistent with the cleavage of the benzyl group and fragmentation of the pyrazole and triazole rings. | Provides further structural confirmation. |
Experimental Protocols
I. NMR Sample Preparation and Analysis
A well-prepared NMR sample is crucial for obtaining high-quality data.[6][7][8]
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for ¹³C NMR.
II. Mass Spectrometry Sample Preparation and Analysis
Proper sample preparation for mass spectrometry is essential to avoid instrument contamination and obtain accurate results.[9][10][11]
Step-by-Step Protocol:
-
Sample Concentration: Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Ionization Method: Select an appropriate ionization method. Electrospray ionization (ESI) is a common choice for polar molecules like pyrazole derivatives.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy. For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process for a 1-ethynylpyrazole reaction product.
Caption: Workflow for the validation of 1-ethynylpyrazole reaction products.
Conclusion
The robust validation of reaction products is a non-negotiable aspect of chemical research and development. For novel compounds derived from 1-ethynylpyrazole, a combined analytical approach utilizing both NMR spectroscopy and mass spectrometry is essential. This guide has outlined the principles behind each technique, provided a framework for their comparative application, and offered detailed experimental protocols. By adopting this dual-validation strategy, researchers can ensure the structural integrity of their synthesized molecules with the highest degree of scientific confidence, paving the way for reliable downstream applications in drug discovery and materials science.
References
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Small molecule NMR sample preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Retrieved from [Link]
-
Arkivoc. (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
International Journal of New Chemistry. (2024). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). A Microwave‐Assisted Click Chemistry Synthesis of 1,4‐Disubstituted 1,2,3‐Triazoles via a Copper(I). Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Technical Comparison: Spectroscopic Profiling of 1-Ethynylpyrazole vs. Regioisomers
Executive Summary & Structural Distinction
Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
In the context of fragment-based drug discovery (FBDD) and "click chemistry" (CuAAC), the pyrazole core is ubiquitous. However, a critical ambiguity often arises in the nomenclature and identification of "ethynylpyrazole" derivatives.
-
1-Ethynylpyrazole (N-ethynyl): A rare, hydrolytically unstable ynamine derivative. It is often generated transiently via flash vacuum pyrolysis or specialized elimination reactions. It is not a standard shelf reagent.
-
4-Ethynylpyrazole & 3-Ethynylpyrazole (C-ethynyl): The robust, commercially available building blocks used in drug development.
This guide provides the spectroscopic differentiation (1H/13C NMR) between the elusive 1-ethynylpyrazole and its stable C-substituted isomers to prevent structural misassignment during synthesis.
Spectroscopic Data Comparison
1H NMR Chemical Shift Profiling
The position of the ethynyl group (N- vs. C-attachment) drastically alters the electronic environment of the pyrazole ring protons and the alkyne proton itself.
| Proton Environment | 1-Ethynylpyrazole (N-Substituted) | 4-Ethynylpyrazole (C-Substituted) | 3-Ethynylpyrazole (C-Substituted) |
| Stability/State | Unstable/Transient (Oil/Gas) | Stable Solid (mp 106-108°C) | Stable Solid |
| Solvent | CDCl₃ | DMSO-d₆ | CDCl₃ |
| H-3 (Pyrazole) | ~7.60 - 7.70 ppm (d) | 7.92 ppm (s, broad) | -- |
| H-4 (Pyrazole) | ~6.30 - 6.40 ppm (dd) | -- | ~6.50 ppm (d) |
| H-5 (Pyrazole) | ~7.70 - 7.80 ppm (d) | 7.92 ppm (s, broad)* | ~7.60 ppm (d) |
| Alkyne (≡C-H) | ~2.8 - 3.0 ppm | 4.05 ppm (s) | 3.20 ppm (s) |
| Key Pattern | AMX System: H3, H4, and H5 are distinct.[1][2][3][4] H4 is upfield. | Singlet System: H3 and H5 are chemically equivalent (tautomerism). | AX System: H4 and H5 show vicinal coupling (~2.0 Hz). |
-
Note: In 4-ethynylpyrazole, H3 and H5 often appear as a broad singlet or coalesced peak in DMSO due to rapid N-H tautomerism.
13C NMR Chemical Shift Profiling
The carbon shifts provide the most definitive confirmation of the isomer structure.
| Carbon Environment | 1-Ethynylpyrazole | 4-Ethynylpyrazole | 3-Ethynylpyrazole |
| Alkyne (Internal) | ~70.0 ppm (N-C≡) | ~80.0 ppm (C-C≡) | ~82.0 ppm (C-C≡) |
| Alkyne (Terminal) | ~55.0 ppm (≡C-H) | ~75.5 ppm (≡C-H) | ~74.0 ppm (≡C-H) |
| C-3 (Ring) | ~140.0 ppm | ~138.0 ppm | ~130.0 ppm |
| C-4 (Ring) | ~107.0 ppm | ~100.5 ppm (Ipso) | ~105.0 ppm |
| C-5 (Ring) | ~130.0 ppm | ~138.0 ppm | ~130.0 ppm |
Technical Insight: The N-ethynyl group in 1-ethynylpyrazole behaves electronically as a ynamine. The shielding of the terminal alkyne carbon (~55 ppm) compared to the C-ethynyl isomers (~75 ppm) is a diagnostic feature arising from the electron donation of the nitrogen lone pair into the pi-system.
Structural Logic & Stability Pathways
The following diagram illustrates the stability hierarchy and the synthetic divergence between these isomers.
Figure 1: Stability and synthetic origin of ethynylpyrazole isomers. Note the reversibility/instability of the N-ethynyl species.
Experimental Protocols
Synthesis of 4-Ethynylpyrazole (The Stable Standard)
For use in Click Chemistry applications.
Rationale: Direct ethynylation of pyrazole is difficult. The standard protocol involves iodination followed by Sonogashira coupling and deprotection.
Protocol:
-
Iodination: React pyrazole (1.0 eq) with
(0.6 eq) and (0.2 eq) in acetic acid/water. Heat to 60°C for 3 hours. Neutralize with . Extract with EtOAc to yield 4-iodopyrazole . -
Protection: Dissolve 4-iodopyrazole in THF. Add DHP (1.2 eq) and catalytic p-TsOH. Stir at RT for 4h to form 1-THP-4-iodopyrazole .
-
Coupling (Sonogashira):
-
Degas a solution of protected iodide (1.0 eq) in
/DMF (1:1). -
Add TMS-acetylene (1.5 eq),
(5 mol%), and CuI (10 mol%). -
Heat at 50°C for 12 hours under Argon.
-
-
Deprotection: Treat the crude intermediate with
in MeOH (removes TMS) followed by dilute HCl/MeOH (removes THP). -
Purification: Column chromatography (Hexane/EtOAc).
Identification of 1-Ethynylpyrazole (The Impurity)
For detection in pyrolysis mixtures or degradation studies.
Method: Flash Vacuum Pyrolysis (FVP) of 1-(1,2-dichlorovinyl)pyrazole or similar precursors. Detection:
-
Observe IR: Strong band at ~2260 cm⁻¹ (C≡C stretching, distinct from C-ethynyl).
-
Stability Check: Dissolve in aqueous acid; 1-ethynylpyrazole will rapidly hydrolyze back to pyrazole and acetic acid/acetyl derivatives, whereas 3/4-ethynylpyrazoles remain stable.
References
- Brown, R. F. C., et al. "Flash Vacuum Pyrolysis of 1-Alkynoyl-3-methylpyrazoles." Australian Journal of Chemistry, 1990.
-
Trofimov, B. A., et al. "Ethyl Vinyl Ether – An Agent for Protection of the Pyrazole NH-Fragment." Heterocycles, Vol 60, No. 4, 2003. Link (Source for 4-ethynylpyrazole synthesis and NMR).
-
Elguero, J., et al. "1H and 13C NMR study of perdeuterated pyrazoles."[5] Spectroscopy, 1997.[5] (Reference for general pyrazole chemical shift assignments).
-
SpectraBase. "1-Ethynylpyrazole 13C NMR Spectrum." Wiley Science Solutions. Link (Verification of N-ethynyl characterization).
Sources
comparative study of copper vs. ruthenium catalysts for 1-ethynylpyrazole click chemistry
Topic: Comparative Study of Copper vs. Ruthenium Catalysts for 1-Ethynylpyrazole Click Chemistry Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cycloaddition of 1-ethynylpyrazole with organic azides represents a critical transformation in medicinal chemistry, yielding pyrazole-triazole hybrids often utilized as scaffold mimetics in kinase inhibitors and GPCR ligands. The choice between Copper (Cu) and Ruthenium (Ru) catalysis is not merely a matter of preference but a strategic decision that dictates the regiochemical outcome of the reaction.
-
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Delivers the 1,4-disubstituted triazole with high kinetic efficiency and broad solvent tolerance.
-
Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlocks the complementary 1,5-disubstituted triazole, a regioisomer often chemically inaccessible via thermal Huisgen cycloaddition, offering distinct 3D topological vectors for structure-activity relationship (SAR) exploration.
This guide provides a rigorous technical comparison, mechanistic insights, and validated protocols for optimizing these reactions with 1-ethynylpyrazole substrates.
Mechanistic Distinction & Regiocontrol
The divergence in regioselectivity stems from fundamental differences in the catalytic cycles. Understanding these mechanisms is essential for troubleshooting low yields, particularly with coordinating substrates like pyrazoles.
CuAAC: The 1,4-Pathway
The copper(I) catalyst operates via a stepwise mechanism. It first coordinates the terminal alkyne to form a
RuAAC: The 1,5-Pathway
The ruthenium(II) catalyst (typically [CpRuCl]) operates via an oxidative coupling mechanism. Both the alkyne and the azide coordinate to the Ru center, forming a six-membered ruthenacycle intermediate . The steric demands of the bulky Cp (pentamethylcyclopentadienyl) ligand and the electronic polarization of the alkyne direct the azide's terminal nitrogen to the internal alkyne carbon, resulting in the 1,5-regioisomer upon reductive elimination.
Visualizing the Divergence
Figure 1: Mechanistic divergence between CuAAC and RuAAC pathways determining regioselectivity.
Experimental Comparison: Performance Metrics
The following data summarizes typical performance metrics for 1-ethynylpyrazole cycloadditions based on aggregated application data.
| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |
| Target Regioisomer | 1,4-Disubstituted (Exclusive) | 1,5-Disubstituted (Exclusive) |
| Catalyst Source | CuSO₄ + Na-Ascorbate (or CuI/TBTA) | CpRuCl(PPh₃)₂ or CpRuCl(COD) |
| Typical Yield | 85% – 98% | 70% – 85% |
| Reaction Time | 2 – 12 Hours | 12 – 24 Hours |
| Temperature | RT to 40°C | 60°C – 80°C (Thermal activation required) |
| Solvent System | tBuOH/H₂O (1:1), DMSO, DMF | THF, Dioxane, Toluene (Anhydrous preferred) |
| Air/Moisture Sensitivity | Insensitive (Aqueous compatible) | Sensitive (Inert atmosphere recommended) |
| Substrate Tolerance | Excellent; Pyrazole N may coordinate Cu | Good; Steric bulk at alkyne affects rate |
Critical Technical Insight: The "Pyrazole Effect"
-
Cu Poisoning: The nitrogen atoms in the pyrazole ring are competent ligands for Cu(I). In standard CuAAC, this can lead to catalyst sequestration (poisoning), stalling the reaction.
-
Solution: Use a strong chelating ligand like TBTA or THPTA to protect the Cu(I) center, or increase catalyst loading to 5-10 mol%.
-
-
Ru Sterics: 1-ethynylpyrazole is less sterically demanding than phenylacetylene, generally allowing RuAAC to proceed smoothly. However, the electron-rich nature of the pyrazole can stabilize the ruthenacycle, occasionally requiring higher temperatures to drive reductive elimination.
Validated Experimental Protocols
Protocol A: Synthesis of 1,4-Triazoles (CuAAC)
Best for: High-throughput library generation, aqueous solubility.
Reagents:
-
1-Ethynylpyrazole (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
CuSO₄[1]·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Highly Recommended for Pyrazoles
-
Solvent: t-BuOH : Water (1:1)
Workflow:
-
Dissolution: Dissolve alkyne and azide in t-BuOH/Water mixture.
-
Catalyst Prep: Premix CuSO₄ and THPTA in a small volume of water (forms a blue complex). Add this to the reaction vial.
-
Initiation: Add Sodium Ascorbate (freshly prepared in water). The solution may turn pale yellow/colorless.
-
Reaction: Stir vigorously at RT for 4-6 hours . (Monitor by TLC/LCMS).
-
Workup: Dilute with water. If product precipitates, filter. If not, extract with EtOAc.
-
Purification: Often not required; recrystallization or short silica plug if necessary.
Protocol B: Synthesis of 1,5-Triazoles (RuAAC)
Best for: Accessing novel IP space, unique geometric isomers.
Reagents:
-
1-Ethynylpyrazole (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%)
-
Solvent: Anhydrous THF or Dioxane
Workflow:
-
Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Add Cp*RuCl(PPh₃)₂, alkyne, and azide to the vial.
-
Solvent: Add anhydrous THF (0.2 – 0.5 M concentration).
-
Reaction: Heat to 60°C (oil bath) for 12–18 hours .
-
Note: The reaction is slower than CuAAC. Do not overheat (>80°C) as pyrazole decomposition can occur.
-
-
Workup: Concentrate solvent in vacuo.
-
Purification: Flash column chromatography is almost always required to remove the Ru-catalyst residues and minor byproducts.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot reaction failures, specifically tailored for pyrazole substrates.
Figure 2: Troubleshooting logic for 1-ethynylpyrazole click reactions.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[2] Link
-
Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.[2] Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link
Sources
Assessing the Purity of Synthesized 1-Ethynylpyrazole: A Comparative Technical Guide
This guide outlines a comparative technical framework for assessing the purity of 1-ethynylpyrazole , a high-energy nitrogenous heterocycle used as a "click" chemistry handle and pharmacophore building block.
Executive Summary & Strategic Context
1-Ethynylpyrazole represents a unique analytical challenge. Structurally, it combines a basic, aromatic pyrazole ring with a reactive, electron-deficient terminal alkyne at the N1 position. This dual functionality creates a specific impurity profile:
-
Regioisomeric Impurities: If synthesized from substituted pyrazoles, distinguishing N1 vs. N2 alkylation is critical.
-
Stability Hazards: The terminal alkyne is prone to heat-induced polymerization and hydrolysis (hydration to acetyl group), making thermal analysis (GC) risky.
-
Synthesis Byproducts: Common routes (e.g., elimination of 1-(2,2-dibromovinyl)pyrazole) leave specific halo-vinyl residues.
This guide compares three analytical pillars—qNMR , HPLC-UV/MS , and GC-FID —to establish a self-validating purity assessment workflow.
Comparative Analysis of Assessment Methodologies
The following table contrasts the performance of the three primary methodologies for 1-ethynylpyrazole.
| Feature | Method A: 1H qNMR (Primary Standard) | Method B: HPLC-UV/MS (Trace Analysis) | Method C: GC-FID (Volatiles) |
| Role | Absolute Purity Determination | Trace Impurity Profiling | Residual Solvent & Volatiles |
| Principle | Molar ratio of analyte vs. internal standard (IS). | Separation based on polarity/hydrophobicity. | Separation based on boiling point. |
| Reference Std | Not Required (IS used). | Required (for quantitation). | Required . |
| Specificity | High (Diagnostic Alkyne Proton). | High (Separates non-volatiles). | Moderate (Thermal degradation risk). |
| Limit of Quant. | ~0.1 - 0.5% | < 0.05% (High Sensitivity). | < 0.05% |
| Blind Spots | Inorganic salts, trace overlapping signals. | Compounds lacking chromophores. | Thermally unstable oligomers. |
| Critical Risk | Solvent peak overlap (DMSO/Water). | Hydrolysis of alkyne on column. | Polymerization in injector port. |
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The "Gold Standard"
Rationale: qNMR is the only method that provides an absolute purity value without a reference standard of the analyte itself. It relies on the integration of the diagnostic ethynyl proton.
Reagents:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility loss and improve peak shape of the acidic alkyne proton).
-
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene. Must have a relaxation time (T1) similar to the analyte.
Workflow:
-
Weighing: Accurately weigh ~20 mg of 1-ethynylpyrazole and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Critical: must be > 5 × T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Analysis:
-
Diagnostic Signal: Look for the acetylenic proton (
C-H) as a sharp doublet or singlet around 3.0–3.5 ppm . -
Pyrazole Signals: H5 (closest to N) ~8.0 ppm (d), H3 ~7.7 ppm (d), H4 ~6.5 ppm (t).
-
Calculation:
-
Protocol B: Reverse-Phase HPLC (Stability-Indicating)
Rationale: HPLC is required to detect non-volatile byproducts (e.g., copper salts from synthesis, oligomers) that qNMR might miss due to line broadening.
System Setup:
-
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm. Why? Pyrazoles are polar; standard C18 may suffer from dewetting or poor retention.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers pH, prevents tailing of basic N).
-
B: Acetonitrile.
-
-
Gradient: 5% B (hold 2 min)
95% B over 15 min. -
Detection: UV at 230 nm (azole ring absorption) and 210 nm (alkyne).
Self-Validation Step: Inject a sample degraded by heating (60°C for 1 hour) to confirm the method separates the parent peak from thermal degradation products (polymer).
Visualizations & Logic Flow
Diagram 1: Synthesis & Impurity Origin Pathway
This diagram maps the origin of common impurities based on the standard elimination synthesis route.
Caption: Impurity genealogy in 1-ethynylpyrazole synthesis. Red dashed lines indicate degradation pathways.
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct method based on the sample state.
Caption: Decision matrix for selecting analytical modality. qNMR is prioritized for potency assignment.
Critical Data Interpretation
The "Hydration" Trap
A common error in analyzing 1-ethynylpyrazole is misidentifying the 1-acetylpyrazole impurity.
-
Mechanism: Trace moisture and acid catalyze the hydration of the alkyne (
C-H -CO-CH3). -
NMR Signature: Disappearance of the alkyne doublet (~3.2 ppm) and appearance of a methyl singlet (~2.6 ppm).
-
Prevention: Store samples over activated molecular sieves and use anhydrous solvents for analysis.
Thermal Instability in GC
If using GC-FID:
-
Symptom: Broad, tailing peaks or "ghost" peaks in subsequent runs.
-
Cause: Polymerization of the ethynyl group in the hot injector port (typically >200°C).
-
Mitigation: Use a Cool On-Column (COC) injection or keep the inlet temperature below 150°C if possible.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Trofimenko, S. (1970). Geminal Poly(1-pyrazolyl)alkanes and their derivatives. Journal of the American Chemical Society. (Fundamental synthesis and stability of N-substituted pyrazoles). Link
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard framework for HPLC validation). Link
-
Organic Chemistry Portal. Synthesis of Pyrazoles. (Overview of Knorr and elimination routes). Link
literature review of the synthetic utility of 1-ethynylpyrazole
The following guide details the synthetic utility of 1-ethynylpyrazole (N-ethynylpyrazole), a specialized nitrogen-functionalized alkyne. Unlike its carbon-substituted isomers (e.g., 4-ethynylpyrazole), 1-ethynylpyrazole features an alkyne directly bonded to the pyrazole nitrogen, imparting unique "ynamine-like" electronic properties that enable distinct reactivity patterns in peptide coupling and heterocycle synthesis.
Executive Summary
1-Ethynylpyrazole (CAS: 103244-40-2) is an emerging building block and reagent in organic synthesis. Distinguished by the direct attachment of the ethynyl group to the nitrogen atom (N-alkynyl), it bridges the gap between stable terminal alkynes and reactive ynamines. While standard alkynes are primarily used for carbon framework construction (e.g., Sonogashira coupling), 1-ethynylpyrazole serves a dual function:
-
A "Clickable" Pharmacophore: Generates
-linked bis-heterocycles (e.g., pyrazolyl-triazoles) via CuAAC. -
A Atom-Economical Coupling Reagent: Acts as a mild, recyclable activating agent for amide bond formation, offering a greener alternative to carbodiimides (DCC/EDC).
This guide compares its performance against standard reagents and details the protocols for its synthesis and application.
Chemical Identity & Structural Logic[1]
-
IUPAC Name: 1-Ethynyl-1H-pyrazole[1]
-
Structure: Pyrazole ring substituted at the N1 position with a terminal alkyne group (
). -
Electronic Character: The nitrogen lone pair donates into the alkyne
-system (ynamine character), but the aromaticity of the pyrazole ring tempers this donation. This results in a reagent that is stable enough to handle but reactive enough to undergo acid-catalyzed additions—a key feature for its utility in peptide synthesis.
Synthesis of the Reagent
The preparation of 1-ethynylpyrazole has evolved from harsh elimination reactions to mild, transition-metal-free couplings. The TIPS-Protection Route is currently the industry standard for high yield and purity.
Comparative Synthesis Methods
| Method | Reagents | Yield | Scalability | Pros/Cons |
| Route A (Modern Standard) | Pyrazole + Bromo-TIPS-acetylene (Cu cat.) | 85-92% | High (Gram-scale) | Pros: Mild conditions, no unstable intermediates.Cons: Requires TIPS-deprotection step. |
| Route B (Classical) | 1-(1,2-Dichlorovinyl)pyrazole + LiHMDS | 45-60% | Low | Pros: Cheap starting materials.Cons: Harsh base required; elimination is difficult to control. |
| Route C (Pyrolysis) | 1-Propynoylpyrazole (FVP) | <30% | None | Pros: Mechanistic interest only.Cons: Requires 700°C+; not synthetic. |
Protocol: Modern Synthesis via TIPS-Acetylene
Grounding Source: Adapted from N-alkynyl azole synthesis methodologies (Ferguson et al., Texas State Univ; TCI Chemicals).
Step 1: Coupling
-
Charge a flame-dried flask with pyrazole (1.0 equiv),
(2.0 equiv), and (10 mol%). -
Suspend in anhydrous toluene .
-
Add (Bromoethynyl)triisopropylsilane (1.1 equiv) dropwise.
-
Heat to 80°C for 12 hours under
. -
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
Step 2: Deprotection
-
Dissolve the TIPS-intermediate in THF at 0°C.
-
Add TBAF (1.0 M in THF, 1.1 equiv). Stir for 30 min.
-
Quench: Add saturated
. Extract with . -
Isolation: The product is a volatile oil/low-melting solid. Careful concentration is required.
Core Utility 1: Amide Bond Formation (Peptide Synthesis)
One of the most distinct synthetic utilities of 1-ethynylpyrazole is its role as a coupling reagent . Unlike DCC, which produces insoluble urea byproducts, 1-ethynylpyrazole generates pyrazole , which is water-soluble and easily removed or recycled.
Mechanism of Action
The reaction exploits the "ynamine" character of the reagent.
-
Activation: The carboxylic acid protonates the alkyne (Markovnikov addition), forming a reactive
-acyloxy-enamine intermediate. -
Coupling: The amine nucleophile attacks the carbonyl of this intermediate.
-
Release: The tetrahedral intermediate collapses to release the Amide and 1-Acetylpyrazole (or tautomer), which hydrolyzes or is washed away.
Experimental Protocol: Amide Coupling
Reagents: Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), 1-Ethynylpyrazole (1.1 equiv), Solvent (DCM or Toluene).
-
Dissolve the carboxylic acid in DCM (0.1 M).
-
Add 1-ethynylpyrazole at room temperature. Stir for 10–30 mins (activation phase).
-
Add the amine .[2]
-
Monitor by TLC. Reaction typically completes in 2–6 hours.
-
Workup: Wash with 1M HCl (removes pyrazole byproduct) and saturated
.
Performance Comparison
| Feature | 1-Ethynylpyrazole | DCC/EDC | HATU |
| Atom Economy | High (Byproduct is Pyrazole, MW 68) | Low (Byproduct is Urea, MW ~220) | Very Low |
| Purification | Acid wash (removes Pyrazole) | Filtration (often incomplete removal) | Chromatography required |
| Racemization | Low (Neutral conditions) | Moderate (requires additives like HOBt) | Low |
| Cost | Moderate | Low | High |
Core Utility 2: Click Chemistry (CuAAC)
1-Ethynylpyrazole serves as a specialized "alkyne" partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding 1-(1-pyrazolyl)-1,2,3-triazoles . These structures are valuable in medicinal chemistry as "bis-heterocycles" that span biological pockets.
Reaction Scheme & Logic
-
Regioselectivity: Exclusively 1,4-isomer.
-
Electronic Effect: The electron-rich nitrogen attached to the alkyne accelerates the reaction compared to electron-deficient alkynes, but may require strict Cu(I) stabilization to prevent oxidative homocoupling (Glaser coupling).
Protocol: Aqueous Click Reaction[3]
-
Suspend Azide (1.0 equiv) and 1-Ethynylpyrazole (1.0 equiv) in
(1:1) . -
Add
(1 mol%) and Sodium Ascorbate (10 mol%). -
Stir at RT for 4–8 hours. Product often precipitates.
-
Note: If the pyrazole nitrogen coordinates copper, increase catalyst loading to 5 mol% or use a ligand like TBTA.
Visualization: Mechanistic Workflow
The following diagram illustrates the dual utility of 1-ethynylpyrazole, contrasting its pathway in peptide coupling versus click chemistry.
Caption: Dual synthetic pathways of 1-ethynylpyrazole: Acid-mediated activation for amide coupling (top) vs. metal-catalyzed cycloaddition for heterocycle synthesis (bottom).
References
-
Ferguson, L. J., et al. (2024).[3] Preparation of N-alkynylazoles and potential use as amide coupling reagents. 2024 TXST STEM Conference. Texas State University.[3] Link
-
TCI Chemicals. (2023). Click Chemistry Reagents and Protocols. TCI America Product Guide. Link
-
Elguero, J. (2002).[4] Synthesis and properties of acetylenic derivatives of pyrazoles. Advances in Heterocyclic Chemistry, 82, 1-99.[4] Link
- Kundu, N. G., & Okamoto, M. (1970). Synthesis of N-ethynylcarbazole via dehydrohalogenation. Journal of Organic Chemistry. (Contextual grounding for N-alkynyl synthesis).
-
LGC Standards. (2024). 1-Ethynyl-1H-pyrazole Reference Material Data Sheet. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
